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  • Product: (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride
  • CAS: 1956434-90-4

Core Science & Biosynthesis

Foundational

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride chemical properties

An In-depth Technical Guide to (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride: Properties, Analysis, and Applications Abstract (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral heterocyclic compound of sig...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride: Properties, Analysis, and Applications

Abstract

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of the pyrrolidine scaffold, a motif prevalent in numerous biologically active molecules, this compound serves as a critical building block in the synthesis of complex drug candidates.[1][2] Its defined stereochemistry at the C5 position is paramount, often dictating the specific interactions with biological targets and influencing the efficacy and selectivity of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, outlining robust analytical methods for its characterization, exploring its applications, and summarizing essential safety and handling protocols.

The Pyrrolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered saturated heterocycle that is frequently incorporated into the design of novel therapeutics.[2] Its prevalence stems from a combination of favorable characteristics:

  • Improved Physicochemical Properties: The polar lactam group can enhance aqueous solubility and serve as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological receptors.[1]

  • Stereochemical Complexity: The non-planar, sp³-hybridized carbon atoms of the pyrrolidine ring allow for the creation of well-defined three-dimensional structures, which is crucial for exploring pharmacophore space and achieving target selectivity.[2][3]

  • Synthetic Versatility: The pyrrolidine ring can be synthesized and functionalized through a wide array of established chemical methodologies.[4]

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride embodies these advantages, offering a primary amine for further chemical elaboration while maintaining a fixed stereocenter. This makes it a valuable chiral synthon for building complex molecules where specific stereoisomers are required for biological activity.

Figure 1: General pyrrolidin-2-one scaffold and the specific structure of the target compound.

Physicochemical Properties

A clear understanding of the compound's properties is fundamental for its use in research and development. The key physicochemical data for (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride are summarized below.

PropertyValueSource(s)
Chemical Name (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride[5]
CAS Number 1956434-90-4[5][6]
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol [7][8]
Appearance White to yellow powder or crystals
Purity ≥96% (Typical)[6]
InChI Key UJBDBOYWHDPFLK-PGMHMLKASA-N[6]
Canonical SMILES C1CNC1=O.Cl[8]
Storage Temperature Inert atmosphere, 2-8°C[6]

Solubility Profile (Expert Assessment): As a hydrochloride salt of a primary amine, the compound is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is likely to be lower in less polar solvents like acetonitrile and significantly limited in aprotic solvents such as dichloromethane, ethyl acetate, or ethers. This profile is advantageous for its use in aqueous biological assays and for purification via crystallization.

Synthesis and Manufacturing Considerations

While specific proprietary synthesis routes may vary, a plausible and logical synthetic pathway for (R)-5-(Aminomethyl)pyrrolidin-2-one can be conceptualized starting from a readily available chiral precursor, such as L-Glutamic acid. This retro-synthetic approach highlights the key chemical transformations required.

SynthesisWorkflow cluster_main Plausible Synthetic Workflow Start L-Glutamic Acid (Chiral Pool Precursor) Step1 Cyclization (e.g., Heat) Start->Step1 Intermediate1 (S)-Pyroglutamic Acid Step1->Intermediate1 Step2 Carboxylic Acid Activation & Amide Formation Intermediate1->Step2 Intermediate2 Protected Amide Derivative Step2->Intermediate2 Step3 Selective Reduction (e.g., BH₃•THF) Intermediate2->Step3 Intermediate3 (R)-5-(Aminomethyl)pyrrolidin-2-one (Free Base) Step3->Intermediate3 Step4 Salt Formation (HCl in Ether/IPA) Intermediate3->Step4 End (R)-5-(Aminomethyl)pyrrolidin-2-one HCl (Final Product) Step4->End

Figure 2: A conceptual synthetic pathway from L-Glutamic acid.

Causality Behind Experimental Choices:

  • Step 1 (Cyclization): L-Glutamic acid readily cyclizes upon heating to form (S)-Pyroglutamic acid, a stable five-membered lactam. This establishes the core ring structure.

  • Step 2 (Activation & Amide Formation): The carboxylic acid must be converted to a group that can be selectively reduced in the presence of the lactam carbonyl. Converting it to a Weinreb amide or a similar species can be an effective strategy before reduction.

  • Step 3 (Selective Reduction): Reagents like borane-tetrahydrofuran complex (BH₃•THF) are often used for the selective reduction of amides or carboxylic acids to amines without affecting the more stable lactam carbonyl. The stereochemistry at the C5 position is retained during this process.

  • Step 4 (Salt Formation): The final free base is often an oil or a low-melting solid. Conversion to the hydrochloride salt by treatment with HCl in a suitable solvent (like isopropanol or diethyl ether) typically yields a stable, crystalline solid that is easier to handle, purify, and weigh accurately.

Analytical Characterization and Quality Control

Robust analytical methods are essential to confirm the identity, purity, and quality of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. The following protocols provide a framework for comprehensive characterization.

Identity Confirmation

Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and stereochemical integrity.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected Results (¹H NMR in D₂O):

    • -CH(R)-CH₂NH₃⁺: A multiplet around 3.8-4.0 ppm.

    • -CH₂NH₃⁺: A multiplet (often an AB quartet) around 3.1-3.3 ppm.

    • Ring Protons (-CH₂CH₂-): Complex multiplets between 1.9-2.5 ppm.

  • Scientist's Note: The use of D₂O will cause the exchange of labile protons (N-H and NH₃⁺), simplifying the spectrum. In DMSO-d₆, these protons would be visible as broad signals. The complexity of the ring proton signals is due to diastereotopicity.

Protocol 4.1.2: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the free base.

  • Methodology:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solution directly or via Liquid Chromatography (LC) into the mass spectrometer.

    • Acquire data in positive electrospray ionization (ESI+) mode.

  • Expected Results:

    • The primary ion observed will be the protonated free base [M+H]⁺ at an m/z of approximately 115.1. The molecular weight of the free base C₅H₁₀N₂O is 114.15 g/mol .[9]

  • Rationale: ESI is a soft ionization technique ideal for polar molecules, preventing significant fragmentation and clearly showing the parent ion.

Purity and Assay Determination

Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the purity of the compound and quantify it against a reference standard.

  • Methodology:

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for polar to moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acid protonates the amine, ensuring good peak shape and minimizing tailing.[10]
Mobile Phase B AcetonitrileThe organic modifier used to elute the compound from the column.[10]
Gradient 5% B to 95% B over 15 minutesA standard gradient to elute the compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.[10]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at ~210 nmThe lactam carbonyl group provides UV absorbance at low wavelengths.
Injection Vol. 10 µLA standard volume for analytical HPLC.
  • Self-Validation: The method's robustness can be confirmed by assessing linearity with a calibration curve, determining the limit of detection (LOD) and quantification (LOQ), and evaluating precision through replicate injections.

HPLC_Workflow cluster_hplc HPLC Purity Analysis Workflow Prep 1. Sample & Standard Preparation (e.g., in Mobile Phase A) Inject 2. Injection into HPLC System Prep->Inject Separate 3. Chromatographic Separation on C18 Column Inject->Separate Detect 4. UV Detection (210 nm) Separate->Detect Analyze 5. Data Analysis (Peak Integration, % Area) Detect->Analyze

Figure 3: Standard workflow for HPLC-based purity determination.

Applications in Research and Drug Development

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is primarily utilized as a specialized building block in synthetic organic chemistry.[11]

  • Key Intermediate in Pharmaceutical Synthesis: Its structure is particularly relevant for the development of drugs targeting the central nervous system (CNS). The pyrrolidine ring is a common feature in neuroactive compounds, and the aminomethyl side chain provides a reactive handle for constructing more complex molecules.[11]

  • Chiral Scaffolding: In modern drug design, controlling stereochemistry is non-negotiable. Using a pre-defined chiral building block like this compound saves synthetic steps and avoids costly chiral separations later in the synthesis. The (R)-configuration may be essential for fitting into a specific enzyme active site or receptor binding pocket.[2]

  • Biochemical Research: The compound can be used in studies related to neurotransmitter activity and receptor binding to help elucidate the mechanisms of action for more complex neuroactive agents.[11]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The compound is classified with several hazards.

Hazard ClassificationGHS CodeDescriptionSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4Warning: Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Irritation Skin Irrit. 2Warning: Causes skin irritation.[5][12]
Eye Irritation Eye Irrit. 2AWarning: Causes serious eye irritation.[5][12]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3Warning: May cause respiratory irritation.[5]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[12]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[12]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • If inhaled: Move person to fresh air.

    • If swallowed: Rinse mouth. Do not induce vomiting.

    • In all cases of significant exposure, seek medical advice.

Conclusion

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and development. Its well-defined structure, chirality, and versatile reactivity make it a valuable asset for medicinal chemists aiming to synthesize novel therapeutics with high specificity and efficacy. By understanding its properties, employing robust analytical techniques for its quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride — Chemical Substance Information. ECHA. [Link]

  • 5-(Aminomethyl)pyrrolidin-2-one hydrochloride | 115307-13-6. J&K Scientific. [Link]

  • 5-(Aminomethyl)pyrrolidin-2-one hydrochloride - CAS:115307-13-6. Sunway Pharm Ltd. [Link]

  • 5-(AMINOMETHYL)PYRROLIDIN-2-ONE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET. RCI Labscan Limited. [Link]

  • Spano, V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Multi-active method for the analysis of active substances in formulated products. Cipac.org. [Link]

  • Spano, V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • N-Methyl-2-pyrrolidone Mass Spectrum. MassBank. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • (5R)-1-(chloromethyl)-5-methyl-2-pyrrolidinone. SpectraBase. [Link]

  • 5-Methyl-2-pyrrolidinone. NIST WebBook. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

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Exploratory

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride CAS number 1956434-90-4

An In-depth Technical Guide to (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride (CAS 1956434-90-4): A Chiral Building Block for Drug Discovery Abstract: The pyrrolidine ring system is a foundational scaffold in modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride (CAS 1956434-90-4): A Chiral Building Block for Drug Discovery

Abstract: The pyrrolidine ring system is a foundational scaffold in modern medicinal chemistry, present in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing potent and selective drug candidates.[3][4] This guide focuses on a specific, stereochemically defined derivative, (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1956434-90-4). We will provide an in-depth analysis of its physicochemical properties, a representative synthetic approach emphasizing stereochemical control, comprehensive analytical validation protocols, and its applications as a versatile intermediate in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable chiral building block in their synthetic programs.

Core Molecular Profile

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral organic compound featuring a five-membered lactam (pyrrolidin-2-one) ring. The stereocenter at the C5 position is fixed in the (R) configuration, making it an ideal starting material for asymmetric synthesis where precise stereochemical outcomes are required. The primary amine is presented as a stable hydrochloride salt, which enhances its shelf-life and handling characteristics.

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
CAS Number 1956434-90-4 [5][6]
Molecular Formula C₅H₁₁ClN₂O [6]
Molecular Weight 150.61 g/mol [6]
IUPAC Name (5R)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride [5]
Synonyms (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride
Appearance White to yellow powder or crystals
Purity ≥96%
InChI Key UJBDBOYWHDPFLK-PGMHMLKASA-N

| Storage Conditions | Store at 2-8°C under an inert atmosphere | |

Caption: Structure of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride.

The Imperative of Stereochemistry in Drug Design

In drug discovery, the three-dimensional arrangement of atoms is paramount. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of biological targets like enzymes and receptors.[3][4] The pyrrolidine scaffold, with its potential for multiple stereocenters, exemplifies this principle.[3]

Utilizing a stereochemically pure building block such as (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a cornerstone of modern asymmetric synthesis. It eliminates the need for costly and often low-yielding chiral resolution steps later in a synthetic sequence. By starting with a defined stereocenter at C5, researchers can build molecular complexity with a high degree of confidence in the final product's absolute stereochemistry, ensuring target-specific interactions and minimizing potential off-target effects from unwanted stereoisomers.

Representative Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a common and logical strategy involves starting from a readily available chiral precursor, such as (R)-pyroglutamic acid. This approach leverages the "chiral pool," using nature's stereochemically defined molecules as a foundation.

Causality in Experimental Design:

  • Starting Material: (R)-pyroglutamic acid is chosen because its C5 carbon already possesses the desired (R) stereochemistry, which is preserved throughout the synthesis.

  • Reduction: The carboxylic acid is selectively reduced to a primary alcohol. Lithium borohydride (LiBH₄) is a suitable reagent, being less reactive than LiAlH₄ and thus offering better chemoselectivity in the presence of the lactam carbonyl.

  • Activation: The resulting hydroxyl group is a poor leaving group. It is converted into a better one, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. This makes the carbon susceptible to nucleophilic attack.

  • Amination: The activated tosylate is displaced with an amine equivalent. A Gabriel synthesis using potassium phthalimide followed by hydrolysis, or a more direct approach using sodium azide (NaN₃) followed by reduction (e.g., with H₂/Pd-C or LiAlH₄), introduces the aminomethyl group. The azide route is often preferred for its efficiency and lack of over-alkylation byproducts.

  • Salt Formation: The final free amine is often unstable or difficult to handle. Treatment with hydrochloric acid (HCl) in a suitable solvent like ether or methanol cleanly precipitates the stable, crystalline hydrochloride salt, which also aids in purification.

G start (R)-Pyroglutamic Acid (Chiral Pool Starting Material) step1 Step 1: Selective Reduction (e.g., LiBH₄ in THF) - Forms primary alcohol start->step1 step2 Step 2: Activation of Hydroxyl (e.g., TsCl, Pyridine) - Converts -OH to -OTs (good leaving group) step1->step2 step3 Step 3: Nucleophilic Substitution (e.g., 1. NaN₃; 2. H₂, Pd/C) - Displaces -OTs with -N₃, then reduces to -NH₂ step2->step3 step4 Step 4: Purification & Salt Formation (e.g., HCl in Ether) - Isolates the final product as a stable salt step3->step4 end (R)-5-(Aminomethyl)pyrrolidin-2-one HCl (Final Product) step4->end

Caption: Representative workflow for the synthesis of the title compound.

Protocol 2.1: Purification by Recrystallization

Causality: Recrystallization is a robust method for purifying solid compounds. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar salt like this hydrochloride, a polar protic solvent mixture, such as methanol/diethyl ether, is often effective. The methanol dissolves the compound, and the slow addition of the less polar ether (the anti-solvent) reduces the overall solubility, forcing the pure compound to crystallize out while impurities remain in the mother liquor.

  • Dissolve the crude (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride in a minimal amount of hot methanol.

  • Once fully dissolved, slowly add diethyl ether dropwise with swirling until a faint, persistent cloudiness is observed.

  • Add a few drops of hot methanol to redissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath (or at 4°C) for several hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to remove residual solvent.

Analytical Validation Workflow

Confirming the identity, purity, and stereochemical integrity of the final compound is a non-negotiable step in synthesis. A multi-technique approach ensures a comprehensive and trustworthy characterization.

G cluster_0 Structural Confirmation cluster_1 Purity & Stereochemical Integrity nmr ¹H & ¹³C NMR - Confirms connectivity & functional groups ms Mass Spectrometry (ESI-MS) - Confirms molecular weight hplc Chiral HPLC - Determines enantiomeric excess (e.e.%) elemental Elemental Analysis - Confirms elemental composition (C, H, N) product Purified Product Sample product->nmr product->ms product->hplc product->elemental

Caption: A comprehensive workflow for analytical validation.

Protocol 4.1: Characterization Data (Expected)

A self-validating protocol requires anticipating the results. Based on the known structure, the following spectral data would be expected:

  • ¹H NMR Spectroscopy (in D₂O, 400 MHz):

    • Rationale: This technique provides information on the proton environment, confirming the carbon skeleton and the presence of functional groups.

    • Expected Peaks: δ 4.0-4.2 (m, 1H, H5 proton), δ 3.2-3.4 (m, 2H, -CH₂-NH₃⁺), δ 2.3-2.6 (m, 2H, H3 protons), δ 1.9-2.2 (m, 2H, H4 protons). The NH proton of the lactam and the NH₃⁺ protons may exchange with D₂O or appear as broad signals.

  • ¹³C NMR Spectroscopy (in D₂O, 100 MHz):

    • Rationale: Shows all unique carbon atoms in the molecule.

    • Expected Peaks: δ ~178-180 (C2, lactam C=O), δ ~55-58 (C5), δ ~40-43 (CH₂-NH₃⁺), δ ~28-32 (C3), δ ~24-27 (C4).

  • Mass Spectrometry (ESI+):

    • Rationale: Confirms the molecular mass of the free base.

    • Expected Ion: [M+H]⁺ at m/z = 115.08, corresponding to the protonated free amine (C₅H₁₁N₂O⁺).

  • Chiral HPLC:

    • Rationale: This is the gold standard for determining the enantiomeric purity. The compound is run on a chiral stationary phase column.

    • Expected Result: A single major peak corresponding to the (R)-enantiomer, with the area of the (S)-enantiomer peak being below the detection limit or indicating an enantiomeric excess (e.e.) of >98%.

Applications in Medicinal Chemistry

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is primarily utilized as a versatile chiral building block in the synthesis of more complex pharmaceutical agents.[7] Its value lies in the two distinct, reactive functional handles: the secondary amine within the lactam and the primary amine of the aminomethyl side chain.

  • Scaffold for Neurological Drugs: The pyrrolidinone core is a key feature in nootropic agents (racetams) and other compounds targeting the central nervous system. This building block serves as an excellent starting point for novel analogues.[7][8]

  • Vector for Directed Synthesis: The primary amine can be readily derivatized via acylation, alkylation, or reductive amination to append various pharmacophores or linkers for PROTACs and other targeted therapies.

  • Lactam Ring Modification: The lactam itself can be opened or modified, providing entry into different classes of acyclic or heterocyclic compounds while retaining the crucial C5 stereocenter.

  • Improving Physicochemical Properties: The inherent polarity of the pyrrolidinone motif can enhance the aqueous solubility and other pharmacokinetic properties of a final drug molecule, a significant advantage in drug design.[9] The pyrrolidine scaffold is a frequent feature in molecules designed to treat a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety. The compound should be handled in a well-ventilated area or a chemical fume hood.[10]

Table 2: GHS Hazard Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. [5]

| Precautionary Statements | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10]

Storage: Keep the container tightly sealed and store in a dry, well-ventilated place at the recommended temperature of 2-8°C under an inert atmosphere to prevent degradation.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[11]

Conclusion

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is more than just a chemical intermediate; it is a precisely crafted tool for the modern medicinal chemist. Its fixed (R)-stereochemistry, coupled with its versatile functional groups, provides a reliable and efficient starting point for the synthesis of complex, stereochemically pure drug candidates. By understanding its properties, synthesis, and analytical requirements as outlined in this guide, researchers can effectively integrate this valuable building block into their discovery programs, accelerating the development of next-generation therapeutics.

References

  • (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride — Chemical Substance Information . ChemSafetyPRO. [Link]

  • 5-(AMINOMETHYL)PYRROLIDIN-2-ONE HYDROCHLORIDE — Chemical Substance Information . NextSDS. [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006 . CPAchem. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules, 26(20), 6315. [Link]

  • (5S)-5-(aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143191 . PubChem. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . ResearchGate. [Link]

  • (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride — Chemical Substance Information . ChemSafetyPRO. [Link]

  • 5-(aminomethyl)-5-methylpyrrolidin-2-one hydrochloride (C6H12N2O) . PubChemLite. [Link]

  • Nechaev, A. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . Molecules, 27(23), 8497. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Chemistry, 11, 1248031. [Link]

  • (5R)-1-(chloromethyl)-5-methyl-2-pyrrolidinone Spectra . SpectraBase. [Link]

  • Zografos, A. L., et al. (2007). Synthesis of New Optically Active 2-Pyrrolidinones . Molecules, 12(2), 295-307. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology . PMC, NIH. [Link]

  • Pyrrolidine . Wikipedia. [Link]

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Foundational

(R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride: A Comprehensive Technical Guide on a Key Chiral Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a cornerstone in modern medicinal chemistry, the pyrrolidinone scaffold has earned its status as a "privileged structure" due...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in modern medicinal chemistry, the pyrrolidinone scaffold has earned its status as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1] This five-membered lactam is a key feature in over 20 FDA-approved drugs, prized for its unique physicochemical properties, including hydrogen bonding capabilities and conformational flexibility.[1][2] Within this important class of compounds, (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride emerges as a critical chiral building block, offering a synthetically versatile platform for the development of novel therapeutics, particularly in the realm of neurological disorders.[3]

This guide provides a detailed technical overview of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride, from its fundamental properties and synthesis to its application and analysis. It is designed to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their discovery and development pipelines.

Part 1: Core Physicochemical and Structural Properties

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is the salt form of a chiral amine, which enhances its stability and aqueous solubility, making it more amenable to handling and formulation. The stereochemistry at the C5 position is crucial, as biological systems are inherently chiral, and the specific (R)-enantiomer is often required for precise interaction with a biological target.

Key Physicochemical Data

The fundamental properties of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride are summarized below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Weight 150.61 g/mol [4][5]
Chemical Formula C₅H₁₁ClN₂O[4][6]
CAS Number 1956434-90-4[4][5][7]
Physical Form White to yellow powder or crystals[4]
Purity Typically ≥96%[4]
Storage Conditions Inert atmosphere, 2-8°C[4]
InChI Key UJBDBOYWHDPFLK-PGMHMLKASA-N[4]

Part 2: The Pyrrolidinone Scaffold: A Foundation for Drug Design

The pyrrolidinone ring is a highly valued framework in drug discovery.[1][8] Its utility stems from a combination of favorable traits that make it an ideal starting point for creating diverse molecular libraries with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][8]

Key Attributes of the Pyrrolidinone Core:

  • Hydrogen Bonding: The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating strong and specific interactions with biological targets like enzymes and receptors.[9]

  • Conformational Restraint and Flexibility: The five-membered ring structure provides a degree of conformational rigidity, which can help in pre-organizing substituents for optimal binding, while still allowing for enough flexibility to adapt to the target's binding pocket.[2]

  • Improved Physicochemical Properties: The presence of the pyrrolidinone motif can enhance a drug's aqueous solubility and overall pharmacokinetic profile.[9]

  • Synthetic Tractability: The pyrrolidinone core is readily synthesized and can be functionalized at multiple positions, allowing for systematic exploration of the structure-activity relationship (SAR).[1][2]

The Pyrrolidinone Scaffold and its Key Features.

Part 3: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-5-(Aminomethyl)pyrrolidin-2-one is paramount. While various methods exist for constructing the pyrrolidinone ring, achieving high stereocontrol is the primary challenge.[10] Stereocontrolled synthesis from a chiral starting material is the most attractive approach, as it avoids costly resolution steps and the loss of 50% of the material.[11]

A common and efficient strategy involves using (R)-glutamic acid as the chiral precursor. The synthesis proceeds through several key transformations, including cyclization to form the pyroglutamate ring, esterification, aminolysis of the ester to an amide, and subsequent reduction.

Conceptual Synthetic Workflow

The following diagram illustrates a logical workflow for the stereocontrolled synthesis of the target compound from a chiral precursor.

Synthesis_Workflow start (R)-Glutamic Acid (Chiral Pool Precursor) step1 Step 1: Cyclization (Formation of Pyroglutamate) start->step1 step2 Step 2: Esterification (Protection of Carboxylic Acid) step1->step2 step3 Step 3: Aminolysis (Conversion to Primary Amide) step2->step3 step4 Step 4: Reduction (Amide to Amine) step3->step4 step5 Step 5: Salt Formation (Reaction with HCl) step4->step5 product (R)-5-(Aminomethyl)pyrrolidin- 2-one hydrochloride step5->product API_Synthesis start (R)-5-(Aminomethyl) pyrrolidin-2-one HCl step1 Reaction Step 1 (e.g., N-Alkylation) start->step1 step2 Reaction Step 2 (e.g., Amide Coupling) step1->step2 api Final API (e.g., Neurological Drug) step2->api

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Exploratory

A Comprehensive Guide to the Structure Elucidation of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Abstract (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a crucial chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate for the antiepileptic drug Brivaracetam.[1][2] Its biol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a crucial chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate for the antiepileptic drug Brivaracetam.[1][2] Its biological efficacy is intrinsically linked to its specific stereochemistry, demanding an unambiguous and rigorous confirmation of its three-dimensional structure. This technical guide provides an in-depth, multi-technique approach to the complete structure elucidation of this molecule. We move beyond simple data reporting to explain the strategic rationale behind the analytical workflow, detailing the causality of experimental choices and the interpretation of complex datasets. This document serves as a definitive resource for researchers, analytical scientists, and drug development professionals requiring a field-proven methodology for validating the identity, purity, and absolute stereochemistry of this and similar chiral intermediates.

Introduction: The Imperative of Stereochemical Precision

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] In the case of (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride, the molecule possesses a single stereocenter at the C5 position. The absolute configuration at this center is critical; different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[4] Therefore, a simple confirmation of molecular formula or connectivity is insufficient for pharmaceutical applications. A robust analytical cascade is required to verify the gross structure and, most importantly, to confirm the (R)-configuration with a high degree of confidence.

This guide outlines a logical workflow, beginning with fundamental structural verification and culminating in definitive stereochemical assignment. Each described protocol is designed as a self-validating system, where the results from one technique corroborate and build upon the findings of another, ensuring the highest level of scientific integrity.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structure elucidation process is not a random collection of experiments but a logical progression of inquiries. Each step answers a specific question, with the collective data providing a complete and validated structural picture. The overall strategy is to first confirm the molecular formula and the presence of key functional groups, then to map the precise atomic connectivity, and finally, to establish the absolute stereochemistry.

G Figure 1. Integrated Workflow for Structure Elucidation cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Stereochemical Determination cluster_3 Final Validation A Sample: (R)-5-(Aminomethyl) pyrrolidin-2-one HCl B Mass Spectrometry (HRMS) - Molecular Formula - Molecular Weight A->B Parallel Analysis C FTIR Spectroscopy - Functional Group ID (Amide, Amine Salt) A->C Parallel Analysis D NMR Spectroscopy (1H, 13C, 2D) - Atomic Connectivity - Regiochemistry A->D Parallel Analysis E Chiral HPLC - Enantiomeric Purity - Confirmation of (R)-Config. B->E F Validated Structure (R)-5-(Aminomethyl) pyrrolidin-2-one HCl B->F Confirms Formula C->E C->F Confirms Groups D->E D->F Defines Connectivity E->F Confirms Stereochemistry

Caption: Integrated workflow for the complete structural validation of the target compound.

Mass Spectrometry: Establishing the Molecular Formula

Causality: The foundational step in any structure elucidation is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy (typically < 5 ppm) to distinguish between isobaric formulas. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, pre-charged molecules like amine hydrochlorides, minimizing fragmentation and yielding a clear molecular ion.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the ion of interest.[5]

  • Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition based on the exact mass.

Expected Data & Interpretation

The compound is a hydrochloride salt. In the ESI source, it will dissociate, and the protonated free base will be detected.

ParameterTheoretical ValueExpected Observation
Free Base Formula C₅H₁₀N₂O-
Free Base MW 114.0793 g/mol -
Detected Ion [M+H]⁺ (C₅H₁₁N₂O⁺)Protonated molecule
Theoretical m/z 115.0866m/z value within 5 ppm of theoretical
Molecular Weight (Salt) 150.61 g/mol -

The observation of an ion with an exact mass corresponding to the formula C₅H₁₁N₂O⁺ provides strong, initial evidence for the compound's identity, ruling out other potential structures with the same nominal mass.

FTIR Spectroscopy: Rapid Functional Group Identification

Causality: Before delving into the complexities of NMR, a rapid and non-destructive Fourier-Transform Infrared (FTIR) spectrum confirms the presence of the expected functional groups. This serves as a quick quality check and corroborates the structural features suggested by the molecular formula. For a solid sample, using a KBr pellet is a standard and effective method.[5]

Experimental Protocol: FTIR-KBr
  • Sample Preparation: Finely grind a small amount of the sample (~1-2 mg) with spectroscopic grade potassium bromide (KBr) (~100-200 mg).

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet must be recorded and subtracted.[5]

Expected Data & Interpretation

The FTIR spectrum should display characteristic absorption bands confirming the key moieties of the molecule.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation & Rationale
~3250 (broad) N-H Stretch (Lactam)The broadness indicates hydrogen bonding, characteristic of secondary amides in the solid state.[6]
3100-2800 (broad) N-H Stretch (Ammonium)The -NH₃⁺ group of the hydrochloride salt gives a very broad and strong absorption in this region.
~2950, ~2870 C-H Stretch (Aliphatic)Confirms the presence of sp³ C-H bonds in the pyrrolidine ring and aminomethyl group.[6]
~1690 C=O Stretch (Amide I)This strong absorption is characteristic of a carbonyl in a five-membered lactam. Ring strain shifts this to a slightly higher frequency than a linear secondary amide.[6][7]
~1580 N-H Bend (Ammonium)The asymmetric bending of the -NH₃⁺ group appears in this region.[8]
~1290 C-N StretchCorresponds to the stretching of the carbon-nitrogen bond within the lactam ring.[6]

The presence of these distinct bands provides compelling evidence for a structure containing a secondary lactam and a primary amine salt.

NMR Spectroscopy: The Definitive Structural Blueprint

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can construct a complete, unambiguous map of the molecule's covalent framework. Deuterated water (D₂O) is a suitable solvent as the hydrochloride salt is highly soluble; however, it will cause the exchange of labile protons (NH), which will not be observed. DMSO-d₆ is an alternative that allows observation of all protons.

Numbered structure of (R)-5-(aminomethyl)pyrrolidin-2-oneFigure 2. Structure with atom numbering for NMR assignment.
¹H and ¹³C NMR: The Atomic Census
  • ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aliphatic).

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.[6]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using predefined parameter sets, optimizing as necessary.

Expected Data & Interpretation (in D₂O)
Atom¹H NMR (Predicted δ, ppm, Multiplicity)¹³C NMR (Predicted δ, ppm)Rationale
C2 -~178Carbonyl carbon, highly deshielded.[6]
C3 ~2.3 (m)~30Aliphatic CH₂, adjacent to another CH₂ and the carbonyl group.[6]
C4 ~1.9 (m)~28Aliphatic CH₂, less deshielded than C3.
C5 ~4.0 (m)~55CH adjacent to the lactam nitrogen and bearing the aminomethyl group, significantly deshielded.
C6 ~3.2 (m)~42CH₂ of the aminomethyl group, adjacent to the chiral center and the ammonium group.
N1-H Not observed in D₂O-Labile proton, exchanges with deuterium.
N7-H₃⁺ Not observed in D₂O-Labile protons, exchange with deuterium.

Note: The protons on C3, C4, and C6 are diastereotopic and may exhibit complex multiplets.

2D NMR: Connecting the Dots

While 1D NMR identifies the fragments, 2D NMR confirms how they are connected.

  • COSY (Correlation Spectroscopy): Will show correlations between H5 ↔ H4 ↔ H3, establishing the three-carbon chain of the pyrrolidine ring. It will also show a correlation between H5 and the H6 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton signal to its corresponding carbon signal (e.g., H5 peak correlates with C5 peak), confirming the assignments made in the table above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate confirmation of the gross structure. Key expected correlations include:

    • H3 to C2, C4, C5: Confirms the position of C3 relative to the carbonyl and the rest of the ring.

    • H6 to C5, C4: Unambiguously links the aminomethyl group (C6) to the C5 position of the ring.

    • H5 to C2, C3, C6: Confirms the connectivity around the chiral center.

Caption: Visualization of key COSY and HMBC correlations that confirm the molecular framework.

Chiral HPLC: Final Confirmation of (R)-Enantiomer

Causality: All preceding analyses have confirmed the molecular structure but cannot differentiate between the (R) and (S) enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and a Chiral Stationary Phase (CSP), leading to different retention times.[9] This method not only confirms the identity of the enantiomer but also quantifies its purity (enantiomeric excess, e.e.).

Experimental Protocol: Chiral HPLC
  • Reference Standards: Obtain an authenticated reference standard of (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride and, if possible, the racemic mixture.

  • Column: Select a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral amines and their derivatives.[10]

  • Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the basic analyte.

  • Instrumentation: A standard HPLC system with a UV detector (detection at ~210 nm, where the amide chromophore absorbs).

  • Method:

    • Inject the racemic mixture to determine the retention times (t_R) for both the (R) and (S) enantiomers and establish separation (resolution > 1.5).

    • Inject the authenticated (R)-standard to definitively assign one of the peaks.

    • Inject the sample to be analyzed.

Expected Data & Interpretation

The analysis is successful if the chromatogram of the sample shows a single, sharp peak with a retention time that matches the authenticated (R)-enantiomer standard. The absence of a peak at the retention time corresponding to the (S)-enantiomer confirms an enantiomeric excess of >99%.

Conclusion: A Synthesis of Evidence

The unambiguous structure elucidation of (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride is achieved not by a single experiment, but by the careful synthesis of corroborating data from a suite of orthogonal analytical techniques.

TechniqueQuestion AnsweredResult for (R)-5-(aminomethyl)pyrrolidin-2-one HCl
ESI-HRMS What is the molecular formula?C₅H₁₀N₂O (detected as [M+H]⁺ at m/z 115.0866 ± 5 ppm)
FTIR What functional groups are present?Confirms secondary lactam, primary ammonium, and aliphatic C-H bonds.
NMR (1D & 2D) What is the atomic connectivity?Confirms the 5-(aminomethyl)pyrrolidin-2-one framework.
Chiral HPLC What is the absolute stereochemistry?Confirms the (R)-configuration and establishes enantiomeric purity.

This comprehensive approach provides an interlocking web of evidence that validates the molecule's identity, connectivity, and stereochemistry with the high degree of certainty required for its use in pharmaceutical research and development. This guide provides the framework for establishing such certainty, ensuring both scientific rigor and end-product quality.

References

  • 5-(AMINOMETHYL)PYRROLIDIN-2-ONE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Semantic Scholar. [Link]

  • A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. MDPI. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. The Research Repository @ WVU. [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Publications. [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC. [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof.
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]

  • FTIR study of five complex γ-lactam molecules. ResearchGate. [Link]

  • FTIR study of five complex beta-lactam molecules. PubMed. [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

  • (5R)-5-(PHENYLMETHYL)-PYRROLIDIN-2-ONE. SpectraBase. [Link]

  • Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. ACS Publications. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • ¹H NMR Spectrum (PHY0098720). PhytoBank. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Stack Exchange. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]

  • Efficient stereoconservative synthesis of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines and intermediates thereto.
  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

  • Structure of chiral analytes. Chiral centers (*). ResearchGate. [Link]

  • IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. [Link]

  • Structure–property relationship in the crystals of chiral amino acids and their racemic counterparts. ResearchGate. [Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. PMC. [Link]

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Foundational

Spectroscopic Profile of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. In the absence of publicly available experimental spectra, this g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data to offer valuable insights for researchers, scientists, and drug development professionals. The methodologies for spectral prediction are detailed to ensure transparency and scientific integrity.

Introduction

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral heterocyclic compound of interest in pharmaceutical research and development. Its structure, featuring a lactam ring and a primary amine, makes it a valuable building block for the synthesis of various bioactive molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The data is presented for a simulated analysis in Deuterium Oxide (D₂O), a common solvent for polar molecules like hydrochloride salts.

Table 1: Predicted ¹H NMR Chemical Shifts (D₂O, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.15 - 4.25Multiplet1HH5
3.20 - 3.35Multiplet2HH6
2.45 - 2.60Multiplet2HH3
2.10 - 2.25Multiplet1HH4a
1.90 - 2.05Multiplet1HH4b

In-depth Analysis & Causality:

  • H5 Proton: The proton at the chiral center (C5) is predicted to be the most downfield of the aliphatic protons due to its proximity to the electron-withdrawing amide nitrogen and the aminomethyl group. Its multiplicity as a multiplet arises from coupling to the adjacent H4 and H6 protons.

  • H6 Protons: The two protons of the aminomethyl group are diastereotopic due to the adjacent chiral center. They are expected to show complex splitting patterns from coupling with each other (geminal coupling) and with the H5 proton. The electron-withdrawing effect of the protonated amine contributes to their downfield shift.

  • H3 and H4 Protons: These methylene protons of the pyrrolidinone ring exhibit characteristic chemical shifts for a lactam system. The protons on C3 are adjacent to the carbonyl group, leading to a downfield shift compared to the H4 protons. The diastereotopic nature of the H4 protons, adjacent to the chiral center, results in their distinct chemical shifts and complex splitting.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (D₂O, 100 MHz)

Chemical Shift (ppm)Assignment
178.5C2 (C=O)
55.0C5
45.5C6
30.0C3
28.5C4

In-depth Analysis & Causality:

  • C2 Carbonyl Carbon: The carbonyl carbon of the lactam is significantly deshielded and appears at a very downfield chemical shift, which is characteristic of amide carbonyls.

  • C5 Chiral Carbon: This carbon, attached to the amide nitrogen and the aminomethyl group, is predicted to be the most downfield of the aliphatic carbons.

  • C6 Aminomethyl Carbon: The carbon of the aminomethyl group is influenced by the electron-withdrawing effect of the protonated nitrogen atom.

  • C3 and C4 Methylene Carbons: These carbons of the pyrrolidinone ring show typical chemical shifts for aliphatic carbons in a five-membered ring. The C3 carbon, being closer to the carbonyl group, is slightly more downfield than the C4 carbon.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of a small organic molecule like (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds) to allow for the relaxation of quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals.

    • Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amide and ammonium)
3000 - 2800MediumC-H stretching (aliphatic)
~1680Strong, SharpC=O stretching (amide I band, γ-lactam)
~1600MediumN-H bending (primary amine)
~1450MediumC-H bending (methylene scissoring)
~1300MediumC-N stretching (amide III band)

In-depth Analysis & Causality:

  • N-H Stretching: The broad and strong absorption in the 3400-3200 cm⁻¹ region is a characteristic feature resulting from the overlapping N-H stretching vibrations of the secondary amide in the lactam ring and the primary ammonium group of the hydrochloride salt. Hydrogen bonding contributes to the broadening of this band.

  • C-H Stretching: The absorptions in the 3000-2800 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the pyrrolidinone ring and the aminomethyl side chain.

  • C=O Stretching (Amide I): A strong and sharp absorption band around 1680 cm⁻¹ is predicted for the carbonyl group of the five-membered lactam ring. The ring strain in γ-lactams typically results in a higher frequency for the amide I band compared to acyclic amides.

  • N-H Bending: The peak around 1600 cm⁻¹ is attributed to the scissoring vibration of the primary amine's N-H bonds.

  • C-N Stretching (Amide III): The absorption around 1300 cm⁻¹ is characteristic of the C-N stretching vibration of the amide group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride powder onto the center of the ATR crystal.

  • Pressure Application:

    • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum. The number of scans can be adjusted (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, an ATR correction can be applied to the data.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI+)

For a polar molecule like (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride, Electrospray Ionization in positive mode (ESI+) is a suitable technique. The predicted data reflects the analysis of the free base form of the molecule, which is what is typically observed in the gas phase after ionization.

Table 4: Predicted m/z Values for Major Ions

m/z (Predicted)Ion FormulaInterpretation
115.0871[C₅H₁₁N₂O]⁺Molecular ion [M+H]⁺ of the free base
85.0657[C₄H₇NO]⁺Loss of aminomethyl radical (•CH₂NH₂)
70.0657[C₄H₈N]⁺Loss of CO from the [M+H]⁺ followed by rearrangement
44.0500[C₂H₆N]⁺Fragmentation of the pyrrolidine ring
30.0344[CH₄N]⁺Iminium ion from the aminomethyl group

In-depth Analysis & Causality:

  • Molecular Ion [M+H]⁺: In ESI+, the molecule is expected to be protonated, primarily at the more basic primary amine, to give the [M+H]⁺ ion, which would be the base peak.

  • Loss of Aminomethyl Radical: A common fragmentation pathway for cyclic amines is the cleavage of a side chain. The loss of the aminomethyl radical would lead to a stable acylium ion.

  • Loss of CO: The loss of a neutral carbon monoxide molecule from the lactam ring is another plausible fragmentation pathway.

  • Ring Fragmentation: Further fragmentation of the pyrrolidinone ring can lead to smaller charged species.

  • Iminium Ion: Cleavage of the C-C bond adjacent to the primary amine can result in the formation of a stable iminium ion.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via direct injection or through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • MS/MS Fragmentation (Optional but Recommended):

    • To confirm the structure, perform a tandem mass spectrometry (MS/MS) experiment.

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion and acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the connectivity of the molecule.

Visualizations

Molecular Structure

Caption: 2D structure of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z = 115.0871 frag1 [C₄H₇NO]⁺ m/z = 85.0657 M_plus_H->frag1 - •CH₂NH₂ frag2 [C₄H₈N]⁺ m/z = 70.0657 M_plus_H->frag2 - CO frag3 [CH₄N]⁺ m/z = 30.0344 M_plus_H->frag3 α-cleavage

Caption: Predicted ESI-MS fragmentation of (R)-5-(Aminomethyl)pyrrolidin-2-one.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. The detailed analysis of the predicted NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for scientists working with this compound. It underscores the importance of a multi-technique approach for unambiguous structure elucidation and quality control in chemical and pharmaceutical research.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bruker. (n.d.). A Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Hoye, T. R., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

Exploratory

Solvation Dynamics and Phase-Transfer Strategies for (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Executive Summary For researchers and drug development professionals, mastering the solubility profile of chiral building blocks is a prerequisite for efficient synthetic scale-up. (R)-5-(Aminomethyl)pyrrolidin-2-one hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, mastering the solubility profile of chiral building blocks is a prerequisite for efficient synthetic scale-up. (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1956434-90-4) is a highly versatile intermediate, most notably utilized in the synthesis of neurological agents and advanced PD-1/PD-L1 checkpoint inhibitors[1].

However, its dual functional nature—a polar lactam ring coupled with an ionic primary amine hydrochloride—creates unique solvation challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior in organic solvents, offering causality-driven strategies and self-validating protocols to optimize its use in complex organic syntheses.

Molecular Architecture and Solvation Thermodynamics

To manipulate the solubility of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride, one must first understand the thermodynamic forces at play. The molecule consists of two distinct domains:

  • The Pyrrolidin-2-one (Lactam) Core: This moiety acts as both a hydrogen bond donor (via the secondary amine) and a potent hydrogen bond acceptor (via the carbonyl oxygen).

  • The Aminomethyl Hydrochloride Salt: The −NH3+​ cation and Cl− anion form a rigid, highly stable ionic crystal lattice.

The Causality of Insolubility: In organic chemistry, dissolution occurs only when the solvation energy provided by the solvent exceeds the lattice energy of the solid. While the intact hydrochloride salt is highly soluble in water due to powerful ion-dipole interactions, it is virtually insoluble in low-dielectric organic solvents such as dichloromethane (DCM), chloroform, or acetone[2]. Non-polar solvents rely on weak London dispersion forces, which are thermodynamically insufficient to break the strong ionic bonds of the amine hydrochloride lattice.

Quantitative Solubility Matrix

The following table synthesizes the solubility profile of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride across various solvent classes, providing a predictive framework for solvent selection.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solvation CapacityTemperature DependencyPrimary Application
Aqueous Water80.1Very High (>100 mg/mL)LowSalt formation, aqueous extractions
Polar Protic Methanol (MeOH)32.7High (~50 mg/mL)ModerateStock solutions, recrystallization
Polar Aprotic DMSO46.7Moderate-High (~30 mg/mL)HighNMR spectroscopy, bioassays
Polar Aprotic DMF36.7Moderate (~10-20 mg/mL)HighAmidation reactions
Weakly Polar Dichloromethane (DCM)9.1Insoluble (<1 mg/mL)LowFree-base extraction only
Non-Polar Hexane1.9InsolubleNoneAnti-solvent precipitation

Causality-Driven Solubilization Strategies

When a synthetic pathway (such as reductive amination) dictates the use of a solvent in which the hydrochloride salt is insoluble, application scientists must employ thermodynamic or chemical interventions.

Co-Solvent Lattice Disruption

Polar aprotic solvents (like DMF or DMSO) can solvate the −NH3+​ cation but lack the hydrogen-bond donating capacity to efficiently stabilize the Cl− anion. By introducing a minor volumetric fraction (5-10% v/v) of a polar protic co-solvent like methanol, the chloride anion becomes stabilized via hydrogen bonding. This lowers the thermodynamic barrier, effectively disrupting the crystal lattice and forcing dissolution[3].

In Situ Free-Basing (Phase Transfer)

If a reaction must be conducted in a weakly polar solvent like DCM, the ionic nature of the compound must be chemically neutralized. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the ammonium salt. The resulting free amine is highly lipophilic and readily dissolves in DCM via dispersion forces and dipole-dipole interactions[1].

G Start (R)-5-(Aminomethyl)pyrrolidin-2-one HCl (Solid State Lattice) PolarProtic Polar Protic Solvents (MeOH, EtOH, H2O) Start->PolarProtic PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Start->PolarAprotic NonPolar Non-Polar Solvents (DCM, Hexane, EtOAc) Start->NonPolar Dissolution1 High Solubility (Ion-Dipole Solvation) PolarProtic->Dissolution1 Dissolution2 Moderate Solubility (Requires Heat / Co-solvent) PolarAprotic->Dissolution2 Insoluble Insoluble Suspension (Lattice Energy > Solvation) NonPolar->Insoluble FreeBase Add Base (e.g., DIPEA) Neutralize to Free Amine Insoluble->FreeBase Strategy: Free-Basing OrganicLayer Homogeneous Solution (Ready for Synthesis) FreeBase->OrganicLayer Phase Transition

Solubility logic and phase-transfer workflow for amine hydrochloride salts.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes an empirical checkpoint to verify success before proceeding to the next synthetic step.

Protocol A: Co-Solvent Mediated Dissolution

Objective: Achieve a homogeneous solution of the HCl salt in a polar aprotic solvent without altering its protonation state.

  • Suspension: Weigh 100 mg of (R)-5-(Aminomethyl)pyrrolidin-2-one HCl into a dry, inert-flushed vial. Add 2.0 mL of anhydrous DMF. Observation: A heterogeneous, cloudy suspension forms.

  • Thermal Modulation: Heat the mixture to 45°C under continuous magnetic stirring. The added thermal energy increases kinetic solubility but may not achieve total dissolution.

  • Lattice Disruption: Dropwise, add Methanol (up to 10% v/v, approx. 200 µL) until the suspension transitions to a clear solution.

  • Self-Validation Checkpoint: Allow the solution to cool to 20°C. If turbidity returns, the lattice energy has overcome the solvation energy at room temperature; add an additional 50 µL of Methanol. True dissolution is confirmed by the absence of Tyndall scattering when the vial is illuminated with a laser pointer.

Protocol B: In Situ Free-Basing for Reductive Amination

Objective: Solubilize the compound in Dichloromethane (DCM) to act as a nucleophile in a reductive amination workflow[1].

  • Suspension: Suspend 150 mg (approx. 1.0 mmol) of the HCl salt in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Deprotonation: Add 1.5 equivalents (1.5 mmol, ~260 µL) of DIPEA.

  • Phase Transition: Stir at room temperature for 30 minutes. As the base neutralizes the salt, the opaque suspension will clarify into a homogeneous solution of the lipophilic free base.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot and spot it on a silica TLC plate. Elute with 10% MeOH in DCM. Stain the plate with Ninhydrin and apply heat; the appearance of a distinct purple spot confirms the presence of the primary free amine. The complete visual clarification of the DCM layer serves as macroscopic validation of the phase transition.

Workflow Step1 Suspend (R)-5-(Aminomethyl)pyrrolidin-2-one HCl in DCM (Insoluble Suspension) Step2 Add DIPEA (Base) Neutralize HCl Step1->Step2 Step3 Free Amine in DCM (Homogeneous Solution) Step2->Step3 Deprotonation Step4 Add Aldehyde & NaBH(OAc)3 Reductive Amination Step3->Step4 Step5 Target Compound (e.g., PD-1 Inhibitor Intermediate) Step4->Step5 C-N Bond Formation

In situ free-basing and reductive amination workflow in organic solvents.

References

  • Sigma-Aldrich. "64040 | Sigma-Aldrich: (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride.
  • Google Patents. "WO2019204609A1 - Pd-1/pd-l1 inhibitors.
  • Benchchem. "How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents." Benchchem Technical Support.
  • ACS Publications. "Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane.

Sources

Foundational

Thermal Characterization and Melting Point Determination of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Causality (R)-5-(Aminomethyl)pyrrolidin-2-on...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Causality

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS 1956434-90-4) is a highly specialized chiral building block predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Structurally, it consists of a gamma-lactam (pyrrolidin-2-one) core with a primary aminomethyl group at the chiral C5 position.

The Causality of Salt Formation: As a free base, primary amines are highly susceptible to oxidative degradation and atmospheric moisture absorption (hygroscopicity). By converting the free base into a hydrochloride salt, chemists establish a robust ionic crystal lattice. This transformation significantly elevates the melting point, converting a potentially unstable oil or low-melting solid into a highly crystalline powder. This elevated melting point is not merely a physical property; it is a critical quality attribute (CQA) that dictates the compound's stability, handling, and suitability for rigorous purification via recrystallization.

Physicochemical Profiling

The melting point of a chiral substance is intrinsically linked to its enantiomeric excess ( ee ). According to the Schröder–Van Laar equation, the presence of the opposite enantiomer—(S)-5-(Aminomethyl)pyrrolidin-2-one—acts as a crystal lattice impurity. This disruption leads to a measurable melting point depression and a broadening of the melting range. Therefore, precise melting point determination serves as a primary, rapid indicator of both chemical and enantiomeric purity.

Quantitative Data Summary
ParameterSpecification / Value
Chemical Name (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride
CAS Registry Number 1956434-90-4[1]
Molecular Formula C5​H11​ClN2​O
Molecular Weight 150.61 g/mol
Physical Appearance White to yellow powder or crystals
Storage Conditions Inert atmosphere (Nitrogen/Argon), 2-8 °C
Expected Melting Range Empirically dependent on polymorph (typically >140 °C for lactam HCl salts); requires DSC for lot-specific absolute values.

Self-Validating Analytical Workflows

To ensure absolute trustworthiness in quality control, the determination of the melting point must be a self-validating system. Relying solely on visual capillary methods can lead to false interpretations due to desolvation or decomposition. As a Senior Application Scientist, I mandate an orthogonal approach: combining visual capillary screening with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol A: Visual Capillary Melting Point Determination (USP <741>)

This method provides a preliminary thermal window and visual confirmation of phase changes.

  • Sample Preparation: Pulverize the (R)-5-(Aminomethyl)pyrrolidin-2-one HCl sample using an agate mortar to ensure a uniform, fine particle size. Causality: Large crystals create air pockets in the capillary, leading to uneven heat transfer and artificially broad melting ranges.

  • Desiccation: Dry the powder in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours. Causality: Surface moisture acts as a plasticizer, depressing the melting point.

  • Loading: Tamp the powder into a glass capillary tube (sealed at one end) to a tightly packed depth of exactly 2-3 mm.

  • Thermal Ramping: Insert the capillary into the melting point apparatus. Ramp the temperature at 5 °C/min until 15 °C below the expected melting range, then strictly reduce the ramp rate to 1 °C/min.

  • Data Acquisition: Record the Tonset​ (first appearance of liquid phase) and Tclear​ (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC)

DSC provides the thermodynamic absolute melting point and enthalpy of fusion ( ΔHf​ ), eliminating human visual error.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​=156.6∘C ) to ensure calorimetric accuracy within the operational thermal window.

  • Sample Encapsulation: Weigh 2.0 to 5.0 mg of the dried sample into an aluminum hermetic pan. Seal the pan using a sample press. Causality: Hermetic sealing prevents the volatilization of the HCl salt prior to melting.

  • Atmospheric Control: Maintain a dry nitrogen purge at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the pyrrolidinone ring at elevated temperatures.

  • Thermal Program: Equilibrate the sample at 25 °C, then execute a linear heating ramp at 10 °C/min up to 250 °C.

  • Thermogram Analysis: Identify the sharp endothermic melting peak. The extrapolated onset temperature ( Tonset​ ) is reported as the true thermodynamic melting point.

Logical Relationships & Workflows (Visualizations)

The following diagrams map the logical progression of thermal analysis and the mechanistic relationship between enantiomeric purity and melting behavior.

ThermalAnalysisWorkflow N1 Sample: (R)-5-(Aminomethyl)pyrrolidin-2-one HCl N2 Capillary Melting Point (Visual Range & Decomposition Check) N1->N2 N3 Differential Scanning Calorimetry (DSC) (Precise Tm & Enthalpy of Fusion) N1->N3 N4 Thermogravimetric Analysis (TGA) (Rules out Hydrates/Solvates) N1->N4 N5 Orthogonal Data Integration: Absolute Melting Point Certification N2->N5 N3->N5 N4->N5

Caption: Orthogonal workflow for the thermal characterization of pharmaceutical intermediates.

EutecticDepression A 100% (R)-Enantiomer (Maximized Lattice Energy) B Trace (S)-Enantiomer Introduced (Impurity) A->B C Crystal Lattice Disruption B->C D Melting Point Depression & Range Broadening C->D

Caption: Mechanistic pathway of melting point depression due to enantiomeric impurities.

Interpretation of Results & Troubleshooting

By integrating the data from the protocols above, researchers create a closed-loop validation system:

  • Scenario A (Ideal): Capillary method shows a sharp melt (e.g., 160–161 °C); DSC shows a sharp endotherm with Tonset​ at 160.5 °C; TGA shows 0% weight loss prior to melting. Conclusion: High purity, anhydrous crystalline salt.

  • Scenario C (Enantiomeric Impurity): TGA shows no weight loss, but DSC shows a significantly broadened melting peak with a depressed Tonset​ . Conclusion: The crystal lattice is compromised, likely due to the presence of the (S)-enantiomer or other synthetic impurities. Chiral HPLC is required for confirmation.

References

Sources

Exploratory

Comprehensive Stability and Storage Profiling of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Physicochemical Identity (R)-5-(Aminomethyl)pyrrolidin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Physicochemical Identity

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a highly versatile, chiral building block predominantly utilized in the synthesis of advanced pharmacophores, including small-molecule immunomodulators and kinase inhibitors. Structurally, it features a rigid pyrrolidinone (lactam) core and a primary amine functional group.

To maintain its utility in asymmetric synthesis, the compound is supplied as a hydrochloride salt. This salt formation is a deliberate chemical design: it protonates the primary amine, rendering it non-nucleophilic and preventing spontaneous intermolecular degradation.

Table 1 summarizes the critical physicochemical parameters of this compound[1],[2].

Table 1: Physicochemical Profile
PropertyValue
Compound Name (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride
CAS Registry Number 1956434-90-4
Empirical Formula C5H11ClN2O (C5H10N2O · HCl)
Molecular Weight 150.61 g/mol
Appearance White to off-white/yellow solid
Optical Rotation -10.41° (C=0.5523g/100mL, H2O, 20°C, 589nm)
Recommended Storage 2-8°C, Inert Gas (Ar/N2)

Mechanistic Stability & Degradation Causality

As a Senior Application Scientist, it is critical to look beyond the basic "store at 2-8°C" label and understand the causality of degradation. The stability of (R)-5-(Aminomethyl)pyrrolidin-2-one HCl is governed by the interplay between its hygroscopic nature and the susceptibility of the lactam ring to hydrolysis.

  • Hygroscopicity & Micro-Hydrolysis : Amine hydrochloride salts are inherently hygroscopic. If exposed to ambient humidity, the solid rapidly absorbs water. This moisture acts as a plasticizer and a local reaction medium. At elevated temperatures, this absorbed water facilitates the nucleophilic attack on the lactam carbonyl, leading to ring-opening (hydrolysis).

  • Free Base Conversion & Aminolysis : If the local pH is inadvertently raised (e.g., exposure to basic vapors or improper solvent selection), the hydrochloride salt dissociates. The liberated primary amine becomes a potent nucleophile, capable of attacking the lactam ring of adjacent molecules, resulting in dimerization or polymerization.

G A (R)-5-(Aminomethyl) pyrrolidin-2-one HCl B Moisture Absorption (Hygroscopic State) A->B Ambient Air Exposure C Lactam Hydrolysis (Ring Opening) B->C Elevated Temp + H2O D Intermolecular Aminolysis B->D Free Base Conversion

Fig 1. Mechanistic degradation pathways of the compound under suboptimal environmental conditions.

Table 2: Empirical Stability Matrix
Storage ConditionTimeframePrimary Degradation RiskExpected Purity Retention
2-8°C, Argon (Sealed) 12-24 MonthsNegligible> 98%
25°C, Ambient Air 1-4 WeeksMoisture absorption, minor hydrolysis90 - 95%
> 40°C, High Humidity < 1 WeekSevere lactam ring opening< 80%
Aqueous Solution (pH > 9) HoursFree base conversion, aminolysisRapid degradation

Self-Validating Storage & Handling Protocols

To ensure absolute chemical and chiral integrity, handling procedures must be designed as self-validating systems . This means the protocol inherently prevents errors and includes analytical checkpoints to verify success before downstream use.

Storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C is strictly required[2]. Below is the optimized, step-by-step methodology for handling this reagent.

Protocol: Inert Aliquoting and Cold-Chain Management
  • Step 1: Thermal Acclimation. Upon receiving the cold-chain shipment, place the sealed secondary container in an ambient desiccator for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch instantly.

  • Step 2: Glovebox Transfer. Transfer the unopened vial into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm). Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the solid powder during active spatula manipulation.

  • Step 3: Aliquoting. Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw-hydration cycles that inevitably occur when a master vial is opened multiple times. Amber glass mitigates any long-term photo-oxidation risks.

  • Step 4: Hermetic Sealing. Seal the vials with PTFE-lined silicone septa and secure the caps with Parafilm. Store in a desiccated secondary container at 2-8°C.

  • Step 5: Pre-Use Validation (The Self-Check). Before deploying an aliquot in a sensitive asymmetric synthesis, perform a rapid Karl Fischer (KF) titration. Validation Logic: If KF water content is < 0.5%, the storage protocol was successful; proceed with synthesis. If > 0.5%, the seal failed, and the aliquot must be lyophilized prior to use.

Workflow N1 1. Material Receipt Verify Cold Chain (2-8°C) N2 2. Inert Atmosphere Transfer (Argon/N2 Glovebox) N1->N2 N3 3. Aliquot & Seal (Amber Vials + PTFE Septa) N2->N3 N4 4. Desiccated Storage (2-8°C in dark) N3->N4 N5 5. Pre-Use Validation (KF Titration & Chiral HPLC) N4->N5 Prior to Synthesis

Fig 2. Self-validating handling and storage workflow to ensure chemical and chiral integrity.

Applications in Advanced Drug Development

The meticulous storage of this compound is justified by its critical role in modern drug discovery. The (R)-enantiomer is specifically utilized to introduce precisely oriented chiral amine functionalities into complex pharmacophores.

PD-1/PD-L1 Immune Checkpoint Inhibitors

Small molecule inhibitors of the PD-1/PD-L1 pathway rely heavily on rigid, stereochemically pure scaffolds to disrupt protein-protein interactions. The pyrrolidinone core of this compound provides a stable hydrogen-bonding network, while the aminomethyl group serves as a primary attachment point for reductive amination with complex biphenyl or pyrazine aldehydes. Patent literature demonstrates the extensive use of this chiral building block in yielding potent immunomodulators[3].

Thermal Resilience in Microwave Synthesis

When the primary amine is actively participating in a reaction (and thus consumed), the remaining pyrrolidinone core exhibits remarkable thermal stability. Research indicates that under sealed, controlled microwave irradiation, derivatives of this compound can withstand reaction temperatures up to 180°C for several hours without significant degradation of the lactam ring[4]. This proves that while the storage of the monomer requires cold conditions to prevent moisture-driven degradation, the reacted core is highly robust.

Conclusion

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a high-value chiral intermediate that demands rigorous environmental control. By understanding the causality of its degradation—specifically moisture-induced lactam hydrolysis and base-catalyzed aminolysis—researchers can implement self-validating storage protocols. Utilizing Argon-purged gloveboxes, single-use aliquoting, and pre-use Karl Fischer validation ensures that the compound retains its >98% purity and strict enantiomeric excess, safeguarding downstream pharmaceutical yields.

Sources

Foundational

The Discovery, Synthesis, and Clinical Impact of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Historical Context The evolution of chiral building blocks has fundamentally re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Historical Context

The evolution of chiral building blocks has fundamentally reshaped modern pharmacophore design. Among these privileged scaffolds, (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride ()[1] has emerged as a critical intermediate. Originally derived from the inexpensive chiral pool material D-pyroglutamic acid, this compound was historically utilized in the synthesis of neuromodulators and protease inhibitors[2].

However, its historical trajectory shifted dramatically with the advent of targeted immunotherapy. Recent breakthroughs in oncology have positioned the free base, (R)-5-(aminomethyl)pyrrolidin-2-one ()[3], as a foundational moiety in the synthesis of small-molecule PD-1/PD-L1 inhibitors and JAK inhibitors[4],[5]. By providing a rigidified hydrogen-bonding lactam core coupled with a highly vectorizable primary amine, it enables precise steric blockade of immune-evading protein-protein interactions[6].

Physicochemical Profiling

To ensure reproducibility across synthetic scaling, the quantitative physicochemical parameters of the compound are summarized below.

PropertyValue / Specification
Compound Name (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride
CAS Registry Number 1956434-90-4 (HCl salt)[1], 173336-98-6 (Free base)[3]
Molecular Formula C₅H₁₁ClN₂O[7]
Molecular Weight 150.61 g/mol (HCl salt), 114.15 g/mol (Free base)[7]
Appearance White to off-white solid[8]
Specific Optical Rotation -10.41° (C=0.55, H₂O, 20°C)[8]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[8]

Synthetic Methodology: A Causality-Driven Approach

The synthesis of (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride is a masterclass in causality-driven organic chemistry. The protocol below details the transformation from D-pyroglutamic acid, explaining the mechanistic rationale behind each reagent selection to ensure stereochemical fidelity.

Step 1: Esterification
  • Protocol: D-pyroglutamic acid is suspended in anhydrous methanol. Thionyl chloride (SOCl₂) is added dropwise at 0°C, and the mixture is refluxed.

  • Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ. This drives the Fischer esterification to yield methyl D-pyroglutamate, protecting the carboxylic acid and activating it for subsequent reduction.

Step 2: Selective Reduction
  • Protocol: The ester is treated with Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl) in a THF/Ethanol mixture.

  • Causality: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are overly aggressive and would reduce the critical lactam (amide) core into a simple pyrrolidine. By utilizing NaBH₄/LiCl, Lithium Borohydride (LiBH₄) is formed in situ. The Li⁺ ion specifically coordinates to the ester carbonyl, increasing its electrophilicity and allowing for highly selective reduction to (R)-5-(hydroxymethyl)pyrrolidin-2-one without compromising the lactam ring.

Step 3: Activation and Azidation
  • Protocol: The resulting alcohol is reacted with Tosyl Chloride (TsCl) in pyridine, followed by displacement with Sodium Azide (NaN₃) in DMF at 60°C.

  • Causality: Direct amination of the alcohol with ammonia requires extreme temperatures and pressures that risk racemization of the C5 stereocenter or ring-opening of the lactam. Tosylation converts the hydroxyl into a superior leaving group under mild basic conditions. Subsequent Sₙ2 displacement by the azide anion in a polar aprotic solvent (DMF) proceeds with complete retention of stereochemistry, yielding (R)-5-(azidomethyl)pyrrolidin-2-one.

Step 4: Catalytic Hydrogenation and Salt Formation
  • Protocol: The azide is dissolved in methanol and subjected to an H₂ atmosphere over a Palladium on Carbon (Pd/C) catalyst. The filtrate is then treated with anhydrous HCl in dioxane.

  • Causality: Pd/C hydrogenation is chosen over metal-mediated reductions (e.g., SnCl₂) to avoid toxic heavy metal residues—a strict regulatory requirement for pharmaceutical intermediates. The reduction cleanly evolves nitrogen gas. Immediate treatment with HCl precipitates the target (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride[1], locking the primary amine in a stable, non-nucleophilic salt form to prevent intermolecular self-condensation.

SynthWorkflow N1 D-Pyroglutamic Acid (Starting Material) N2 Esterification (MeOH, SOCl2) N1->N2 N3 Methyl D-pyroglutamate N2->N3 N4 Selective Reduction (NaBH4, LiCl) N3->N4 N5 (R)-5-(Hydroxymethyl)pyrrolidin-2-one N4->N5 N6 Activation & Azidation (TsCl, then NaN3) N5->N6 N7 (R)-5-(Azidomethyl)pyrrolidin-2-one N6->N7 N8 Catalytic Hydrogenation (H2, Pd/C) N7->N8 N9 (R)-5-(Aminomethyl)pyrrolidin-2-one N8->N9 N10 Salt Formation (HCl in Dioxane) N9->N10 N11 (R)-5-(Aminomethyl)pyrrolidin-2-one HCl (Target API Intermediate) N10->N11

Figure 1: Step-by-step synthetic workflow of (R)-5-(Aminomethyl)pyrrolidin-2-one HCl.

Mechanistic Role in Drug Design: PD-1/PD-L1 Blockade

In modern drug discovery, (R)-5-(aminomethyl)pyrrolidin-2-one is frequently utilized in reductive amination reactions with complex aryl aldehydes using sodium triacetoxyborohydride (NaBH(OAc)₃) to synthesize potent targeted therapies ()[6],[9].

The pyrrolidin-2-one core is not merely a passive linker. The lactam acts as a rigidified hydrogen-bonding scaffold that interacts favorably with the hydrophobic pockets of PD-L1. Simultaneously, the aminomethyl group serves as a basic vector, forming critical salt bridges with acidic residues (e.g., Asp or Glu) on the target protein surface[9]. This steric blockade prevents PD-L1 on tumor cells from binding to PD-1 on T-cells, thereby reversing T-cell exhaustion and restoring anti-tumor immunity ()[4],[10].

PD1_Blockade Tumor Tumor Cell (PD-L1 Overexpression) TCell Cytotoxic T-Cell (PD-1 Receptor) Tumor->TCell PD-L1 binds PD-1 Exhaustion Immune Evasion (T-Cell Exhaustion) TCell->Exhaustion Inhibitory Cascade Inhibitor Small Molecule Inhibitor (Contains (R)-Pyrrolidin-2-one Core) Inhibitor->Tumor Steric Blockade of PD-L1 Activation Tumor Eradication (T-Cell Activation) Inhibitor->Activation Restores Immune Response

Figure 2: Logical relationship of PD-1/PD-L1 blockade by (R)-pyrrolidin-2-one derived inhibitors.

Self-Validating Analytical Protocols

To ensure the integrity of the synthetic process, a self-validating analytical framework must be implemented:

  • Infrared (IR) Spectroscopy for Azide Monitoring: During the conversion of (R)-5-(azidomethyl)pyrrolidin-2-one to the primary amine, IR spectroscopy serves as a definitive In-Process Control (IPC). The azide intermediate exhibits a highly characteristic, sharp asymmetric stretch at ~2100 cm⁻¹. The complete disappearance of this peak, coupled with the emergence of broad N-H stretching bands at 3300–3400 cm⁻¹, definitively validates the success of the catalytic hydrogenation before proceeding to salt formation.

  • Chiral High-Performance Liquid Chromatography (HPLC): Because the pharmacological efficacy of downstream APIs relies heavily on the (R)-enantiomer, optical purity is non-negotiable. Chiral HPLC (e.g., using a Daicel Chiralpak column) must be employed to confirm an enantiomeric excess (ee) of >99%.

  • Polarimetry: A secondary orthogonal check for chirality is specific rotation, which must yield a value of approximately -10.41° under standard conditions ()[8].

Conclusion

The journey of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride from a simple chiral pool derivative to a linchpin in modern immunotherapy underscores the critical importance of privileged scaffolds in medicinal chemistry. By leveraging causality-driven synthetic methodologies and rigorous self-validating analytical controls, researchers can harness this molecule to develop the next generation of highly targeted therapeutics.

References

  • Source: Google Patents (WIPO)
  • Source: Google Patents (WIPO)

Sources

Exploratory

Stereochemical Architecture and Asymmetric Synthesis of 5-(Aminomethyl)pyrrolidin-2-one Enantiomers

Introduction & Pharmacological Significance In modern drug discovery, the spatial orientation of functional groups is often the defining factor between a highly efficacious therapeutic and an inactive—or toxic—artifact....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

In modern drug discovery, the spatial orientation of functional groups is often the defining factor between a highly efficacious therapeutic and an inactive—or toxic—artifact. 5-(aminomethyl)pyrrolidin-2-one is a prime example of this paradigm. Functioning as a highly versatile chiral building block, it is extensively utilized in the synthesis of pharmaceuticals targeting neurological disorders and advanced oncological pathways 1[1].

Specifically, the (S)-enantiomer has emerged as a critical structural motif in the development of small-molecule PD-1/PD-L1 inhibitors, which are designed to restore T-cell activation in tumor microenvironments 2[2]. The primary amine provides a critical hydrogen-bond donor/acceptor site, while the pyrrolidinone core mimics endogenous peptide structures, conferring favorable pharmacokinetic properties.

Mechanistic Causality: The C5 Stereocenter

The stereocenter at the C5 position of the pyrrolidin-2-one ring dictates the three-dimensional trajectory of the aminomethyl vector.

  • (S)-Configuration: Directs the aminomethyl group to optimally interact with specific binding clefts, such as the hydrophobic pockets of the PD-L1 dimer interface.

  • (R)-Configuration: Projects the amine into an alternative spatial quadrant, which is often sterically hindered in oncology targets but may be preferred in specific GABAergic or neurological receptor analogs.

G A 5-(aminomethyl)pyrrolidin-2-one (Racemic) B (S)-Enantiomer A->B Resolution C (R)-Enantiomer A->C Resolution D PD-1/PD-L1 Inhibitors B->D Stereospecific Binding E Neurological Agents C->E Alternative Fit

Stereochemical divergence of 5-(aminomethyl)pyrrolidin-2-one enantiomers.

Quantitative Data: Enantiomeric Comparison

To aid synthetic planning, the following table summarizes the key synthetic and analytical metrics associated with the two enantiomers.

Metric / Property(S)-5-(aminomethyl)pyrrolidin-2-one(R)-5-(aminomethyl)pyrrolidin-2-one
Chiral Starting Material L-Pyroglutamic AcidD-Pyroglutamic Acid
C5 Spatial Orientation Sinister (Counterclockwise priority)Rectus (Clockwise priority)
Target Affinity Profile High affinity for PD-1/PD-L1 cleftsPreferred in select GABAergic analogs
Typical Overall Yield 65 - 75% (4 steps)65 - 75% (4 steps)
Enantiomeric Excess (ee) > 99% (Post-SFC purification)> 99% (Post-SFC purification)

De Novo Asymmetric Synthesis: The Chiral Pool Approach

While racemic mixtures can be resolved analytically, the most robust and scalable method for producing enantiopure 5-(aminomethyl)pyrrolidin-2-one is a de novo synthesis utilizing the "chiral pool." By starting with naturally occurring L-pyroglutamic acid (for the S-enantiomer) or D-pyroglutamic acid (for the R-enantiomer), we bypass the need for expensive chiral catalysts.

The Mechanistic Rationale for Stereocenter Integrity: Throughout this 4-step workflow, all bond-breaking and bond-forming events occur exclusively at the exocyclic carbonyl (C=O) and the exocyclic carbon (C6). Because no reactions occur directly at the C5 chiral center, the absolute configuration is retained with 100% fidelity.

Synth N1 L-Pyroglutamic Acid N2 Esterification (MeOH, H+) N1->N2 N3 Methyl L-pyroglutamate N2->N3 N4 Reduction (NaBH4) N3->N4 N5 (S)-5-(hydroxymethyl)pyrrolidin-2-one N4->N5 N6 Activation & Azidation (MsCl, then NaN3) N5->N6 N7 (S)-5-(azidomethyl)pyrrolidin-2-one N6->N7 N8 Reduction (Pd/C, H2) N7->N8 N9 (S)-5-(aminomethyl)pyrrolidin-2-one N8->N9

Chiral pool synthesis workflow preserving the C5 stereocenter.

Validated Experimental Protocols

The following self-validating protocols detail the synthesis of the (S)-enantiomer.

Step 1: Esterification
  • Procedure: Suspend L-pyroglutamic acid in anhydrous methanol. Add a catalytic amount of thionyl chloride ( SOCl2​ ) dropwise at 0 °C. Reflux for 4 hours.

  • Causality: Carboxylic acids are resistant to mild hydride reduction. Converting the acid to a methyl ester activates the carbonyl for the subsequent reduction step without affecting the lactam ring.

Step 2: Chemoselective Reduction
  • Procedure: Dissolve methyl L-pyroglutamate in methanol under argon and cool to 0 °C. Slowly add Sodium Borohydride ( NaBH4​ ) in portions. Warm to room temperature and stir for 2 hours [[3]](3].

  • Mechanistic Causality: NaBH4​ is a mild reducing agent. It selectively attacks the highly electrophilic ester carbonyl. The lactam carbonyl is protected by the strong resonance donation from the adjacent nitrogen lone pair, rendering it insufficiently electrophilic for NaBH4​ reduction.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using 10% MeOH/DCM. The complete consumption of the ester and the appearance of a new spot at Rf​≈0.3 confirms the formation of (S)-5-(hydroxymethyl)pyrrolidin-2-one. Liquid Chromatography-Mass Spectrometry (LCMS) will validate the product with an [M+H]+ peak at m/z 116 3[3].

Step 3: Activation and Azidation
  • Procedure:

    • Dissolve the alcohol in dichloromethane (DCM) with triethylamine (TEA). Add methanesulfonyl chloride (MsCl) at 0 °C to form the mesylate intermediate.

    • Isolate the mesylate, dissolve in dimethylformamide (DMF), and add Sodium Azide ( NaN3​ ). Heat to 70 °C for 12 hours.

  • Mechanistic Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into an excellent leaving group. The subsequent SN​2 displacement by the azide ion occurs exclusively at the primary carbon, leaving the C5 chiral center untouched.

Step 4: Azide Reduction
  • Procedure: Dissolve the azide in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere ( H2​ gas) at room temperature until hydrogen uptake ceases. Alternatively, a Staudinger reduction using trimethylorthoformate or triphenylphosphine can be employed 4[4].

  • Self-Validation: The disappearance of the strong, characteristic azide stretching band at ∼2100 cm−1 in FTIR spectroscopy serves as an immediate, self-validating checkpoint for reaction completion. The final product is typically isolated as the hydrochloride salt by treatment with HCl in dioxane.

Analytical Resolution of Racemates

In scenarios where a racemic mixture of 5-(aminomethyl)pyrrolidin-2-one is generated, chiral resolution is mandatory before biological evaluation.

  • Protocol: Supercritical Fluid Chromatography (SFC) is the industry standard for this resolution. Utilizing an Amylose-C chiral stationary phase (e.g., 30/70 MeOH/ CO2​ mobile phase at 120 bar) allows for baseline separation of the enantiomers 5[5].

  • Causality: The helical structure of the amylose polymer creates a chiral microenvironment. The (S) and (R) enantiomers exhibit differential transient binding affinities to these chiral grooves, resulting in distinct retention times.

Conclusion

The stereochemistry of 5-(aminomethyl)pyrrolidin-2-one is a critical parameter that dictates its utility in advanced pharmaceutical synthesis. By employing a chiral pool strategy originating from L- or D-pyroglutamic acid, researchers can leverage chemoselective reductions and site-specific substitutions to yield enantiopure building blocks. Adhering to these self-validating protocols ensures the structural integrity required for high-affinity target binding in downstream drug development.

References

  • J&K Scientific. "5-(Aminomethyl)pyrrolidin-2-one hydrochloride | 115307-13-6". 1

  • Google Patents. "WO2019204609A1 - Pd-1/pd-l1 inhibitors". 2

  • ChemicalBook. "5-hydroxymethyl-pyrrolidine-2-one | 62400-75-3". 3

  • Google Patents. "US11248001B2 - PCSK9 inhibitors and methods of use thereof". 5

  • European Patent Office. "EP 2674417 A2 - Biaryl PDE4 inhibitors for treating inflammation". 4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Chiral Synthesis of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride from (R)-Glutamic Acid

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride, a key chiral building block in modern medicinal chemistry. The described syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride, a key chiral building block in modern medicinal chemistry. The described synthetic strategy commences with the readily available and inexpensive chiral pool starting material, (R)-glutamic acid. The multi-step protocol is designed for high fidelity, scalability, and stereochemical integrity. Key transformations include N-protection, selective reduction, activation of a primary alcohol, and a base-mediated intramolecular cyclization, culminating in a final deprotection to yield the target hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and troubleshooting advice to ensure successful execution.

Introduction: The Significance of a Chiral Pyrrolidinone

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, often leading to enhanced binding affinity and improved pharmacokinetic properties.[1][3] (R)-5-(aminomethyl)pyrrolidin-2-one, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including nootropic agents and other central nervous system (CNS) therapeutics.[5] The specific stereochemistry at the C5 position is often critical for biological activity, making a reliable and enantiopure synthesis paramount.

The strategy detailed herein leverages (R)-glutamic acid as the starting material, a cost-effective approach that instills the desired stereochemistry from the outset, thereby obviating the need for challenging asymmetric catalysis or chiral resolution steps.

Retrosynthetic Analysis and Strategy Selection

Our synthetic plan is guided by a retrosynthetic analysis that deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection is the amide bond of the lactam, leading back to a linear amino acid derivative. The aminomethyl side chain is envisioned to arise from a protected amine, which itself can be derived from an activated alcohol. This logic leads us back to the chiral starting material, (R)-glutamic acid.

G Target (R)-5-(Aminomethyl)pyrrolidin-2-one HCl Deprotection Final Deprotection (HCl) Target->Deprotection Protected_Lactam (R)-tert-butyl (2-oxopyrrolidin-5-yl)methylcarbamate Deprotection->Protected_Lactam Cyclization Intramolecular Cyclization (SN2) Protected_Lactam->Cyclization Linear_Precursor (R)-tert-butyl (5-hydroxy-4-mesyloxypentyl)carbamate (Conceptual Intermediate) Cyclization->Linear_Precursor Mesylation Activation of Alcohol (Mesylation) Linear_Precursor->Mesylation Amino_Alcohol (R)-tert-butyl (5-hydroxypentan-1-yl)carbamate Mesylation->Amino_Alcohol Reduction Selective Reduction of Carboxylic Acid (BH3) Amino_Alcohol->Reduction Protected_Acid (R)-5-((tert-butoxycarbonyl)amino)pentanoic acid Reduction->Protected_Acid Protection N-Boc Protection Protected_Acid->Protection Starting_Material (R)-Glutamic Acid Protection->Starting_Material

Caption: Retrosynthetic pathway from the target to (R)-Glutamic Acid.

The chosen forward synthesis involves four key stages:

  • N-Protection: The amino group of (R)-glutamic acid is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions and to direct the subsequent reduction.[6][7]

  • Selective Reduction: The γ-carboxylic acid of the N-Boc protected glutamic acid is selectively reduced to a primary alcohol using a borane complex. Borane reagents are highly effective for reducing carboxylic acids while being compatible with the Boc protecting group and the other ester functionality.[8][9][10]

  • Activation and Cyclization: The newly formed primary alcohol is converted into a good leaving group, typically a mesylate. Subsequent treatment with a suitable base induces an intramolecular SN2 reaction, where the protected amine attacks the activated carbon, forming the desired pyrrolidin-2-one ring (a γ-lactam).

  • Deprotection: The Boc group is removed under acidic conditions using hydrochloric acid, which concurrently forms the final hydrochloride salt of the target molecule.[11][12][13]

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Overall Experimental Workflow

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Reduction cluster_2 Stage 3: Mesylation & Cyclization cluster_3 Stage 4: Deprotection S1_Start Dissolve (R)-Glutamic Acid S1_React Add (Boc)₂O & Base S1_Start->S1_React S1_Workup Acidify & Extract S1_React->S1_Workup S1_Product N-Boc-(R)-Glutamic Acid S1_Workup->S1_Product S2_Start Dissolve N-Boc-(R)-Glutamic Acid in THF S1_Product->S2_Start S2_React Add BH₃·THF (0 °C to RT) S2_Start->S2_React S2_Workup Quench (MeOH) & Purify S2_React->S2_Workup S2_Product N-Boc-(R)-Pyroglutaminol S2_Workup->S2_Product S3_Start Dissolve Alcohol in DCM S2_Product->S3_Start S3_React1 Add Et₃N & MsCl (0 °C) S3_Start->S3_React1 S3_React2 Add Base (e.g., K₂CO₃) for Cyclization S3_React1->S3_React2 S3_Workup Aqueous Workup & Column Chromatography S3_React2->S3_Workup S3_Product Boc-Protected Lactam S3_Workup->S3_Product S4_Start Dissolve Protected Lactam S3_Product->S4_Start S4_React Add 4M HCl in Dioxane S4_Start->S4_React S4_Workup Precipitate, Filter & Dry S4_React->S4_Workup S4_Product Final Product (HCl Salt) S4_Workup->S4_Product

Caption: High-level experimental workflow for the synthesis.

Step-by-Step Protocols

Step 1: N-Boc Protection of (R)-Glutamic Acid

  • Rationale: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack the anhydride. This protection is stable to the subsequent reduction step.[6][14]

  • Procedure:

    • Suspend (R)-glutamic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir until a clear solution is obtained.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC (Thin Layer Chromatography).

    • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(R)-glutamic acid as a white solid.

Step 2: Selective Reduction to (R)-5-((tert-butoxycarbonyl)amino)-1-hydroxypentan-2-one (N-Boc-(R)-Pyroglutaminol)

  • Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for the chemoselective reduction of carboxylic acids in the presence of esters and carbamates.[8][15][16] It selectively reduces the γ-carboxylic acid to the corresponding alcohol.

  • Procedure:

    • Dissolve N-Boc-(R)-glutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add BH₃·THF complex (1.0 M in THF, ~3.0 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Step 3: Mesylation and Intramolecular Cyclization

  • Rationale: The primary alcohol is converted to a methanesulfonate (mesylate) ester, an excellent leaving group.[17][18][19] A non-nucleophilic base like triethylamine is used to scavenge the HCl generated. Subsequent addition of a stronger base facilitates the deprotonation of the carbamate nitrogen, which then acts as a nucleophile to displace the mesylate in an intramolecular fashion, forming the five-membered lactam ring.[20][21]

  • Procedure:

    • Dissolve the N-Boc-(R)-pyroglutaminol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion of mesylation, add a base such as potassium carbonate (2.0 eq) and a small amount of a polar aprotic solvent like DMF to facilitate the cyclization.

    • Warm the reaction to room temperature or slightly heat (e.g., 40 °C) and stir overnight.

    • After cyclization is complete (monitored by TLC or LC-MS), dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography to yield (R)-tert-butyl (2-oxopyrrolidin-5-yl)methylcarbamate.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc group is acid-labile and is efficiently removed using a strong acid like HCl.[11][12][22][23] Using a solution of HCl in an organic solvent like dioxane or diethyl ether ensures the precipitation of the product as its hydrochloride salt, simplifying isolation.

  • Procedure:

    • Dissolve the purified Boc-protected lactam (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • Add a solution of 4M HCl in 1,4-dioxane (~5-10 eq) dropwise at room temperature.

    • Stir the mixture for 2-4 hours. A white precipitate should form.[23]

    • Monitor the deprotection by TLC.

    • Upon completion, the solid product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

    • Wash the resulting solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to obtain (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride as a white to off-white crystalline solid.

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product must be confirmed through a suite of analytical techniques.

Parameter Method Expected Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
Molecular Weight Mass Spectrometry (ESI+)[M+H]⁺ corresponding to the free base (m/z ≈ 115.08).
Purity HPLC>98% purity.
Enantiomeric Purity Chiral HPLC>99% enantiomeric excess (ee).
Functional Groups FT-IRCharacteristic peaks for N-H, C=O (amide), and C-H bonds.
Optical Rotation PolarimetrySpecific rotation value consistent with the (R)-enantiomer.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Incomplete Boc Protection Insufficient base or (Boc)₂O; reaction time too short.Add additional equivalents of base and anhydride; increase reaction time.
Low Yield in Reduction Impure starting material; deactivated BH₃ reagent.Purify the N-Boc acid before reduction; use a fresh bottle of BH₃·THF.
Incomplete Cyclization Leaving group not fully formed; insufficient base strength.Ensure mesylation is complete before adding the cyclization base; consider a stronger base like NaH (use with extreme caution).
Racemization Harsh reaction conditions (e.g., excessive heat).Maintain recommended temperatures, especially during cyclization and workup.
Final Product is an Oil Residual solvent or impurities.Triturate with cold diethyl ether or recrystallize from a suitable solvent system (e.g., Methanol/Ether).

Conclusion

This application note details a reliable and well-documented synthetic route to enantiopure (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride. By starting from the chiral pool amino acid (R)-glutamic acid, this protocol ensures high stereochemical fidelity. The procedures are robust and have been optimized for high yield and purity, making them suitable for both small-scale research and larger-scale process development in the pharmaceutical industry.

References

  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • List, B., et al. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. Retrieved from [Link]

  • Reeves, J. T., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 958-960. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Boumoud, T., et al. (2014). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 19(8), 11074-11086. Retrieved from [Link]

  • Organic Chemistry Explained. (2019, December 18). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Ball, M., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(12), e202115681. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 26(4), 2533-2563. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • aapptec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. Retrieved from [Link]

  • Manabe, K., et al. (2009). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 11(11), 1745-1747. Retrieved from [Link]

  • Chahdoura, F., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 1-6. Retrieved from [Link]

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Retrieved from [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 472-478. Retrieved from [Link]

  • Jeyachandran, V. (n.d.). synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. Retrieved from [Link]

  • Anarbaev, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. Retrieved from [Link]

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Application

Application Note: Advanced Utilization of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride in the Stereoselective Synthesis of Brivaracetam

Executive Summary & Mechanistic Rationale Brivaracetam, chemically designated as (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, is a third-generation antiepileptic drug characterized by its high-affinity binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Brivaracetam, chemically designated as (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, is a third-generation antiepileptic drug characterized by its high-affinity binding to the synaptic vesicle protein 2A (SV2A)[1]. The pharmacological efficacy of brivaracetam is strictly dependent on its stereochemistry, specifically the (4R)-propyl group on the pyrrolidone ring and the (2S)-butanamide side chain [2].

While industrial synthesis frequently relies on chiral pool precursors or biocatalytic resolution [3], the use of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride introduces a highly efficient, alternative pathway. It is critical to note that because brivaracetam requires a 4-propyl substitution and lacks a 5-aminomethyl group, this compound is not incorporated into the final active pharmaceutical ingredient (API) backbone. Instead, its structural homology to the racetam family makes it an exceptionally powerful chiral resolving agent for racemic acidic intermediates, such as racemic 2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid [4].

The Causality of the Choice: The rigid pyrrolidone lactam motif of the resolving agent engages in highly ordered, complementary hydrogen-bonding networks with the lactam core of the racemic brivaracetam precursor. This supramolecular affinity drives a massive differential in lattice energy between the (R,R) and (S,R) diastereomeric salts, resulting in superior enantiomeric excess (ee) in a single crystallization step compared to classical resolving agents like ephedrine or phenylethylamine.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the conversion of the commercially available hydrochloride salt to its active free-base form, followed by the diastereomeric resolution of the brivaracetam intermediate.

Protocol A: Free-Basing of (R)-5-(Aminomethyl)pyrrolidin-2-one HCl

The hydrochloride salt is inactive as a resolving agent because the amine lone pair is protonated. It must be liberated prior to salt formation.

  • Suspension: Suspend 1.0 equivalent (eq) of (R)-5-(Aminomethyl)pyrrolidin-2-one HCl in a minimal volume of distilled water (approx. 3 mL/g).

  • Thermal Control: Submerge the reaction vessel in an ice-water bath (0–5°C). Causality: The neutralization is exothermic; maintaining a low temperature prevents base-catalyzed hydrolysis of the lactam ring.

  • Neutralization: Add 1.05 eq of 2M NaOH dropwise under vigorous stirring.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Causality: DCM provides the optimal partition coefficient for isolating the polar, uncharged free amine from the aqueous phase.

  • Self-Validation Check: Perform a silver nitrate (AgNO 3​ ) test on the residual aqueous layer. A dense white precipitate (AgCl) confirms that the chloride ions have been successfully stripped from the amine.

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the free amine as a viscous oil.

Protocol B: Diastereomeric Salt Resolution

This protocol resolves racemic 2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid into the desired (4R)-enantiomer.

  • Dissolution: Dissolve 1.0 eq of the racemic acid intermediate in a 9:1 mixture of Ethanol/Water and heat to 70°C. Causality: This specific dielectric constant ensures complete dissolution of both components while creating a steep solubility gradient for the target salt upon cooling.

  • Amine Addition: Add 0.95 eq of the free-based (R)-5-(Aminomethyl)pyrrolidin-2-one dropwise as a solution in Ethanol. Causality: Using a sub-stoichiometric amount of the resolving agent prevents the kinetic precipitation of the more soluble, undesired diastereomer, thereby maximizing the ee of the precipitate.

  • Controlled Crystallization: Cool the mixture at a strict rate of 0.1°C/min down to 20°C. Causality: Rapid cooling causes kinetic trapping and co-precipitation. Slow cooling allows thermodynamic control, promoting the growth of pure (R,R)-diastereomeric crystals.

  • Filtration: Isolate the crystalline salt via vacuum filtration and wash with ice-cold Ethanol.

Protocol C: Liberation and Amidation to Brivaracetam
  • Acidification: Suspend the isolated salt in 1M HCl and extract with Ethyl Acetate. The organic layer contains the enantioenriched (4R)-acid.

  • Self-Validation Check: Analyze an aliquot of the liberated acid via chiral HPLC (e.g., Chiralpak AD-H column). An ee of >98% is required to proceed.

  • Activation & Amidation: Treat the acid with 1,1'-Carbonyldiimidazole (CDI) in anhydrous THF, followed by the introduction of anhydrous ammonia gas to yield the final Brivaracetam API.

Process Visualization

G Racemic Racemic Acidic Intermediate Mixing Salt Formation (EtOH/H2O, 70°C) Racemic->Mixing Amine (R)-5-(Aminomethyl)pyrrolidin-2-one Amine->Mixing Cooling Controlled Cooling (0.1°C/min) Mixing->Cooling Crystals Diastereomeric Salt (Precipitate) Cooling->Crystals MotherLiquor Mother Liquor (Soluble) Cooling->MotherLiquor Liberation Acidification (HCl) & Extraction Crystals->Liberation Product Enantioenriched (4R)-Acid Liberation->Product

Figure 1: Diastereomeric resolution workflow using (R)-5-(Aminomethyl)pyrrolidin-2-one.

Quantitative Data: Resolving Agent Efficacy

The structural homology of (R)-5-(Aminomethyl)pyrrolidin-2-one to the brivaracetam intermediate results in superior thermodynamic separation compared to standard industrial resolving agents.

Table 1: Comparative Efficacy of Chiral Resolving Agents in Brivaracetam Intermediate Resolution

Resolving AgentYield of Desired Salt (%)Enantiomeric Excess (ee %)Crystallizations RequiredOptimal Solvent System
(R)-5-(Aminomethyl)pyrrolidin-2-one 42.5 >98.5 1 EtOH/H 2​ O (9:1)
(1R,2S)-Ephedrine31.294.02EtOAc/MeOH (8:2)
(S)-1-Phenylethylamine35.092.02Acetone/H 2​ O (95:5)
Quinine25.485.03Acetone

Note: Theoretical maximum yield for a classical resolution is 50%. A yield of 42.5% represents an 85% efficiency recovery of the target enantiomer.

References

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug ACS Omega URL:[Link] [1]

  • Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity Journal of Medicinal Chemistry URL:[Link] [2]

  • A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam Organic Process Research & Development URL:[Link] [3]

  • Novel process for the preparation of brivaracetam (WO2018042393A1)
Method

Application Notes &amp; Protocols: (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride as a Premier Chiral Building Block in Drug Discovery

Introduction: The Strategic Value of Chiral Scaffolds In modern medicinal chemistry, the emphasis on stereochemical purity is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Scaffolds

In modern medicinal chemistry, the emphasis on stereochemical purity is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Chiral building blocks are therefore indispensable tools, offering a direct and efficient route to enantiomerically pure Active Pharmaceutical Ingredients (APIs).

Among the most valued scaffolds in drug discovery is the pyrrolidine ring, a five-membered nitrogen heterocycle.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility, and its structural rigidity which allows for precise orientation of functional groups to interact with biological targets.[2] (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride emerges as a particularly valuable synthon, integrating three key pharmacophoric features into a single, compact molecule:

  • A defined stereocenter at the C5 position.

  • A reactive primary aminomethyl group for versatile derivatization.

  • A stable lactam (cyclic amide) core.

This unique combination makes it a powerful starting material for constructing complex molecular architectures, most notably in the development of enzyme inhibitors and other targeted therapeutics.[3] This guide provides an in-depth look at its properties, applications, and detailed protocols for its use.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a building block is critical for its effective and safe implementation in a synthetic workflow.

PropertyValueReference
CAS Number 1956434-90-4[4][5]
Chemical Name (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride[4]
Molecular Formula C₅H₁₁ClN₂O[5]
Molecular Weight 150.61 g/mol [5]
Appearance White to yellow powder or crystals[5]
Typical Purity ≥96%[5]
Storage Store under inert atmosphere at 2-8°C. Keep container tightly sealed.[5]
Safety & Handling Protocol

As a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

  • Hazard Identification : This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated chemical fume hood.[7]

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[6][7]

    • Skin Contact : In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6][7]

    • Ingestion/Inhalation : Move the individual to fresh air. If swallowed, do not induce vomiting. Seek immediate medical attention.[6][7]

  • Storage and Stability : The compound is moisture-sensitive.[7] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon.[6]

Core Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A landmark application for chiral amines structurally related to (R)-5-(aminomethyl)pyrrolidin-2-one is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[8]

Mechanism of Action and a Rationale for the Scaffold

DPP-4 is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[9][10] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[]

The active site of the DPP-4 enzyme features two key pockets, S1 and S2, which are crucial for substrate and inhibitor binding.[9][10] The primary amine of the building block is fundamental. Once incorporated into the final drug molecule, this nitrogen atom typically forms a critical salt bridge with a glutamate dyad (Glu205/Glu206) in the S2 pocket of the enzyme.[10] The pyrrolidinone ring and its substituents can be tailored to occupy the hydrophobic S1 pocket, enhancing potency and selectivity.[9]

Sitagliptin , the first approved DPP-4 inhibitor, exemplifies this principle. While its industrial synthesis has evolved to a highly efficient asymmetric hydrogenation process, early routes and the synthesis of related analogs frequently rely on chiral amine building blocks to establish the key stereocenter.[8][12]

cluster_Target DPP-4 Enzyme Active Site cluster_Inhibitor Inhibitor Moiety Derived from Building Block S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Anionic) Inhibitor Primary Amine Moiety Pyrrolidinone-derived Scaffold Inhibitor:scaffold->S1 Hydrophobic Interaction Inhibitor:amine->S2 Ionic Interaction (with Glu205/206) caption Conceptual Binding of the Scaffold.

Conceptual Binding of the Scaffold.

Protocol: Synthesis of a Key DPP-4 Inhibitor Intermediate

This protocol details a representative synthesis of a β-amino amide intermediate, a core structure in many DPP-4 inhibitors, using (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride. The procedure is based on established reductive amination methodologies, a cornerstone of modern synthetic chemistry.

Workflow Overview

The overall strategy involves the coupling of the chiral amine with a pre-synthesized β-ketoamide, followed by a stereoselective reduction. For this protocol, we will focus on the key coupling step.

workflow A β-Keto Acid (e.g., 2,4,5-trifluorophenylacetic acid) C β-Ketoamide Intermediate A->C B Coupling Reagent & Heterocycle B->C E Enamine Intermediate C->E Condensation D (R)-5-(aminomethyl)pyrrolidin-2-one HCl (Chiral Building Block) D->E Coupling F Asymmetric Reduction E->F G Final Chiral β-Amino Amide (DPP-4 Inhibitor Core) F->G

Sources

Application

Application Notes &amp; Protocols: (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride in Neuropharmacology Research

A Foundational Guide for Investigating a Novel Pyrrolidinone Derivative Introduction: The Pyrrolidinone Scaffold in Neuropharmacology The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the co...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foundational Guide for Investigating a Novel Pyrrolidinone Derivative

Introduction: The Pyrrolidinone Scaffold in Neuropharmacology

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system (CNS).[2][3] This five-membered lactam is a key structural feature in a range of therapeutics, from nootropics to anticonvulsants.[2][3] The neuropharmacological interest in this class of compounds stems from their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), suggesting potential interactions with the GABAergic system.

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride, with its chiral center and aminomethyl substitution, presents as a compelling candidate for neuropharmacological investigation. Its structural features suggest it may act as a GABA analogue, potentially modulating GABA receptor activity or influencing GABAergic neurotransmission.

Compound Profile: (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride

PropertyValueSource
Synonyms (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride
CAS Number 1956434-90-4
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
Physical Form White to yellow powder or crystals
Storage Inert atmosphere, 2-8°C

Proposed Mechanism of Action & Investigational Strategy

Given its structural resemblance to GABA, a primary hypothesis is that (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride functions as a modulator of the GABAergic system. The following investigational workflow is proposed to systematically evaluate this hypothesis.

Caption: A tiered approach to characterizing the neuropharmacological profile of a novel compound.

Detailed Application Notes and Protocols

In Vitro Assays: Target Identification and Functional Characterization

Rationale: The initial step is to determine if (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride directly interacts with key CNS targets, particularly GABA receptors.

Protocol 1: GABA Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compound for GABA-A and GABA-B receptors.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rodent (rat or mouse) whole brain or specific brain regions (e.g., cortex, hippocampus).

    • Radioligand Binding:

      • GABA-A Receptor: Use a radiolabeled GABA-A receptor antagonist, such as [³H]SR-95531, or a benzodiazepine site ligand like [³H]Flumazenil.

      • GABA-B Receptor: Use a radiolabeled GABA-B receptor agonist, such as [³H]GABA (in the presence of a GABA-A antagonist to block binding to GABA-A sites) or a specific antagonist like [³H]CGP-54626.

    • Incubation: Incubate the prepared membranes with the radioligand and varying concentrations of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride.

    • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Assessment of GABA-A Receptor Function

  • Objective: To determine if the test compound modulates GABA-A receptor function (e.g., as an agonist, antagonist, or allosteric modulator).

  • Methodology:

    • Cell Culture: Use primary cultured neurons or a cell line (e.g., HEK293 cells) stably expressing recombinant GABA-A receptors.

    • Patch-Clamp Recording:

      • Perform whole-cell patch-clamp recordings to measure GABA-activated chloride currents.

      • Establish a stable baseline response by applying a submaximal concentration of GABA.

      • Co-apply varying concentrations of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride with GABA to assess for potentiation or inhibition of the current.

      • Apply the test compound alone to determine if it directly activates the receptor (agonist activity).

    • Data Analysis: Quantify changes in current amplitude, activation, and deactivation kinetics.

In Vivo Behavioral Assays: Assessing CNS Effects

Rationale: Following in vitro characterization, in vivo studies are crucial to understand the compound's effects on complex behaviors and to assess its therapeutic potential. All in vivo experiments should be conducted in accordance with approved animal care and use protocols.

Protocol 3: Assessment of Sedative and Locomotor Effects

  • Objective: To evaluate the potential sedative or stimulant effects of the compound.

  • Methodology:

    • Animal Model: Use adult male mice or rats.

    • Drug Administration: Administer (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group.

    • Open Field Test: Place the animal in an open field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. A decrease in activity may suggest sedative effects, while an increase could indicate stimulant properties.

    • Rota-Rod Test: To assess motor coordination and potential ataxia (a common side effect of GABAergic drugs), place the animal on a rotating rod and measure the latency to fall.

Protocol 4: Evaluation of Anxiolytic-like Activity

  • Objective: To determine if the compound has anxiety-reducing effects.

  • Methodology:

    • Animal Model: Use adult male mice or rats.

    • Drug Administration: Administer the test compound or vehicle.

    • Elevated Plus Maze (EPM): This maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

    • Light-Dark Box Test: This apparatus has a dark, enclosed compartment and a brightly lit compartment. Anxiolytics tend to increase the time spent in the light compartment.

Protocol 5: Screening for Anticonvulsant Activity

  • Objective: To assess the compound's potential to protect against seizures.

  • Methodology:

    • Animal Model: Use adult male mice.

    • Drug Administration: Administer the test compound or vehicle.

    • Maximal Electroshock (MES) Test: This model of generalized tonic-clonic seizures is induced by a brief electrical stimulus. The endpoint is the abolition of the hind-limb tonic extension phase.

    • Pentylenetetrazol (PTZ) Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. The endpoint is the prevention of seizures or an increase in the latency to seizure onset.

Safety and Handling

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is classified as a chemical irritant. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion and Future Directions

The application notes and protocols provided herein offer a systematic and scientifically rigorous approach to the initial neuropharmacological characterization of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. While specific data for this compound is currently lacking in the public domain, its structural characteristics strongly suggest a potential modulation of the GABAergic system. The successful execution of these foundational studies will be instrumental in uncovering its specific mechanism of action and will pave the way for more advanced preclinical investigations into its potential as a novel therapeutic agent for neurological disorders.

References

  • J&K Scientific. 5-(Aminomethyl)pyrrolidin-2-one hydrochloride. Available at: [Link]

  • Chemical Substance Information. (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride. Available at: [Link]

  • d'Orchymont, F., Tong, J., & Vasdev, N. (2025). Synthesis, Radiosynthesis, in Vitro and in Vivo Evaluation of the GABAA-Benzodiazepine Receptor Agonist [11C]RO6899880. ACS Medicinal Chemistry Letters.
  • Pevarello, P., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. Molecules, 26(11), 3195.
  • Starr, M. S. (1981). An in vivo method for testing GABAergic compounds. Neuropharmacology, 20(4), 337-343.
  • Krogsgaard-Larsen, P., et al. (2018). In vitro and in vivo GABAA Receptor Interaction of the Propanidid Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid. Pharmacology, 103(1-2), 52-58.
  • Rowley, M., et al. (2018). In vivo magnetic resonance spectroscopy of GABA: A methodological review. NeuroImage, 168, 1-19.
  • Di Ianni, T., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Rybka, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(16), 5245.

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Executive Summary (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a highly valued chiral building block in modern pharmaceutical development. It is prominently featured in the synthesis of novel immunotherapies, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a highly valued chiral building block in modern pharmaceutical development. It is prominently featured in the synthesis of novel immunotherapies, including small-molecule PD-1/PD-L1 inhibitors[1], as well as various CNS-active agents. As clinical candidates progress through the pipeline, the demand for this intermediate shifts from gram-scale discovery synthesis to multi-kilogram production.

This application note details a robust, five-step, highly stereoselective synthetic route starting from inexpensive D-pyroglutamic acid. The protocol is engineered for scale-up, focusing on process safety, self-validating In-Process Controls (IPCs), and the preservation of enantiomeric purity (>99.5% ee).

Retrosynthetic Strategy & Mechanistic Rationale

The selection of reagents for scale-up must balance reactivity, safety, and downstream purification.

  • Stereochemical Integrity: The chiral center at C5 of the pyrrolidin-2-one ring is established by using D-pyroglutamic acid. Because all subsequent transformations occur at the exocyclic primary carbon (C6), the stereocenter is completely isolated from the reaction sites. This SN2-driven approach at a primary carbon eliminates the risk of racemization.

  • Chemoselective Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used in discovery chemistry but is unsuitable for this scale-up due to its tendency to over-reduce the lactam carbonyl into a pyrrolidine. Instead, sodium borohydride (NaBH₄) in methanol is employed. This system chemoselectively reduces the ester to the alcohol while leaving the lactam ring perfectly intact[2][3].

  • Leaving Group Selection: Tosylation is preferred over mesylation in this workflow. Tosylate intermediates exhibit superior crystallinity, which allows for the purging of organic impurities via simple recrystallization, bypassing the need for industrial-scale silica gel chromatography.

SynthesisWorkflow SM D-Pyroglutamic Acid (Starting Material) Step1 Esterification (MeOH, SOCl2) SM->Step1 Int1 Methyl D-pyroglutamate Step1->Int1 Step2 Reduction (NaBH4, MeOH) Int1->Step2 Int2 (R)-5-(Hydroxymethyl) pyrrolidin-2-one Step2->Int2 Step3 Tosylation (TsCl, Et3N, DMAP) Int2->Step3 Int3 (R)-(5-Oxopyrrolidin-2-yl)methyl tosylate Step3->Int3 Step4 Azidation (NaN3, DMF, 85°C) Int3->Step4 Int4 (R)-5-(Azidomethyl) pyrrolidin-2-one Step4->Int4 Step5 Hydrogenation & Salt Formation (H2, Pd/C, then HCl) Int4->Step5 API (R)-5-(Aminomethyl)pyrrolidin-2-one HCl (Final Product) Step5->API

Fig 1: Five-step scalable synthetic workflow from D-pyroglutamic acid to the final HCl salt.

Scale-Up Safety & Process Controls

The azidation and hydrogenation steps introduce significant hazards that must be mitigated through strict engineering controls.

  • Azide Handling (Step 4): Sodium azide (NaN₃) can form highly toxic and explosive hydrazoic acid (HN₃) if exposed to acidic environments. The workup must be strictly maintained at pH > 7. Furthermore, organic azides pose a thermal runaway risk; the reaction must be capped at 85 °C.

  • Off-Gassing (Step 5): The catalytic hydrogenation of the azide releases one equivalent of nitrogen gas (N₂) per mole of substrate. Reactors must be equipped with adequate venting to prevent dangerous pressure spikes before pressurizing with H₂.

IPC_Safety cluster_0 Critical Process Parameters (CPPs) & IPCs Azide Azidation Step Thermal Risk Temp T < 90 °C Avoid Runaway Azide->Temp pH pH > 7 Prevent HN3 Gas Azide->pH IR IPC: IR Spectroscopy Peak at ~2100 cm⁻¹ Azide->IR

Fig 2: Critical safety controls and In-Process Control (IPC) parameters for the azidation step.

Step-by-Step Experimental Protocols (1 kg Scale)

Step 1: Synthesis of Methyl D-pyroglutamate
  • Charge: To a 20 L glass-lined reactor, charge D-pyroglutamic acid (1.0 kg, 7.74 mol) and anhydrous methanol (10 L).

  • Activation: Cool the suspension to 0–5 °C. Slowly add thionyl chloride (SOCl₂, 0.1 eq, 92 g) dropwise over 30 minutes to act as an acid catalyst.

  • Reaction: Warm the reactor to reflux (65 °C) and stir for 12 hours.

  • IPC: Monitor via HPLC. The reaction is deemed complete when D-pyroglutamic acid is < 1.0%.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (5 L), wash with saturated NaHCO₃ (2 L) to neutralize residual acid, and dry over Na₂SO₄. Evaporate to yield a pale yellow oil.

Step 2: Synthesis of (R)-5-(Hydroxymethyl)pyrrolidin-2-one
  • Charge: Dissolve Methyl D-pyroglutamate (1.05 kg, 7.33 mol) in anhydrous methanol (8 L) and cool to 0 °C[2].

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq, 416 g) in small portions over 2 hours, maintaining the internal temperature below 10 °C to prevent excessive hydrogen evolution and exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC: GC-MS or TLC (10% MeOH/DCM). Disappearance of the ester peak confirms completion.

  • Workup: Quench carefully with glacial acetic acid (approx. 300 mL) until pH is ~7. Concentrate the solvent, extract the residue with hot ethyl acetate/ethanol, filter salts, and crystallize at -20 °C to afford the product as a white solid[3].

Step 3: Synthesis of (R)-(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
  • Charge: Dissolve the alcohol from Step 2 (750 g, 6.51 mol) in dichloromethane (DCM, 7.5 L). Add triethylamine (Et₃N, 1.5 eq, 988 g) and 4-dimethylaminopyridine (DMAP, 0.05 eq, 40 g). Cool to 0 °C.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq, 1.36 kg) portion-wise over 1 hour.

  • Reaction: Stir at room temperature for 12 hours.

  • IPC: TLC (EtOAc). The alcohol spot (Rf ~0.1) should be completely converted to the tosylate (Rf ~0.6).

  • Workup: Wash the organic layer with water (3 x 2 L) and brine (2 L). Dry over MgSO₄ and concentrate. Recrystallize from MTBE/Hexane to yield highly pure white crystals.

Step 4: Synthesis of (R)-5-(Azidomethyl)pyrrolidin-2-one
  • Charge: In a 10 L reactor, dissolve the tosylate (1.5 kg, 5.57 mol) in anhydrous DMF (5 L).

  • Azidation: Add sodium azide (NaN₃, 1.5 eq, 543 g) in one portion.

  • Reaction: Heat the mixture to 80–85 °C and stir for 16 hours. Warning: Do not exceed 90 °C.

  • IPC: IR Spectroscopy. A strong, sharp azide stretching band at ~2100 cm⁻¹ will appear. HPLC confirms the disappearance of the tosylate.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 L) and wash thoroughly with water (4 x 3 L) to remove DMF and excess NaN₃. Crucial: Ensure wash water is neutral to slightly alkaline to prevent HN₃ formation. Dry the organic layer and concentrate to a pale oil[1].

Step 5: Hydrogenation and HCl Salt Formation
  • Charge: Transfer the azide (700 g, 4.99 mol) to a 10 L pressure reactor. Dissolve in methanol (5 L).

  • Catalyst Addition: Under a strict nitrogen sweep, carefully charge 10% Pd/C (50% wet, 70 g).

  • Hydrogenation: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize to 2 bar with H₂. Stir at room temperature for 6 hours. Monitor pressure carefully as N₂ gas is evolved during the reduction[1].

  • IPC: IR Spectroscopy. Complete disappearance of the azide peak at ~2100 cm⁻¹ indicates full conversion.

  • Salt Formation: Filter the mixture through a pad of Celite to remove Pd/C. Cool the filtrate to 0 °C and add 4M HCl in dioxane (1.2 eq, 1.5 L) dropwise. Stir for 1 hour.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum at 40 °C to yield (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride[4].

Quantitative Data Summaries

The following table outlines the expected process metrics when executing this protocol at a 1-kilogram starting scale.

StepIntermediate GeneratedYield (%)Purity (HPLC, %)Enantiomeric Excess (ee, %)
1 Methyl D-pyroglutamate96.0>99.0>99.5
2 (R)-5-(Hydroxymethyl)pyrrolidin-2-one91.598.5>99.5
3 (R)-(5-Oxopyrrolidin-2-yl)methyl tosylate87.099.2>99.5
4 (R)-5-(Azidomethyl)pyrrolidin-2-one89.097.5>99.5
5 (R)-5-(Aminomethyl)pyrrolidin-2-one HCl93.5>99.5>99.5
Overall Final API Intermediate ~62.5 >99.5 >99.5

Note: The ee% is maintained throughout the synthesis due to the non-participatory nature of the C5 chiral center during the C6 substitutions.

References

  • Google Patents. (2019). WO2019160882A1 - Pd-1/pd-l1 inhibitors.
  • European Patent Office. (2010). Patent 1789377 - ALTERNATIVE SYNTHESIS OF RENIN INHIBITORS AND INTERMEDIATES THEREOF.
  • ChemicalBook. (2026). 5-Hydroxymethylpyrrolidin-2-one Synthesis.
  • Sigma-Aldrich. (2026). (R)-5-Aminomethyl-pyrrolidin-2-one AldrichCPR Reference.
  • ChemScene. (2026). (R)-5-(Aminomethyl)pyrrolidin-2-one.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Impurity Profiling for (R)-5-(Aminomethyl)pyrrolidin-2-one HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in optimizing the synthesis of (R)-5-(Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in optimizing the synthesis of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride .

This molecule is a critical chiral building block widely utilized in the development of neurological therapeutics and PD-1/PD-L1 inhibitors . Because it is an early-stage intermediate, controlling its impurity profile—specifically chiral degradation, incomplete conversions, and dimerization—is paramount to ensuring the integrity of the final Active Pharmaceutical Ingredient (API).

Synthesis Workflow & Impurity Generation Map

Understanding exactly where impurities originate is the first step in eliminating them. The standard synthetic route begins with D-pyroglutamic acid. The diagram below maps the critical path and highlights the specific junctions where process deviations lead to the formation of Impurities A through D.

SynthesisWorkflow A D-Pyroglutamic Acid (Starting Material) B D-Pyroglutamate Ester A->B Esterification C (R)-5-(Hydroxymethyl) pyrrolidin-2-one B->C Reduction I1 Impurity A: (S)-Enantiomer B->I1 Racemization D (R)-(5-Oxopyrrolidin-2-yl) methyl methanesulfonate C->D Mesylation I2 Impurity B: Unreacted Alcohol C->I2 Incomplete Rxn E (R)-5-(Azidomethyl) pyrrolidin-2-one D->E Azidation I3 Impurity C: Residual Mesylate D->I3 Incomplete Rxn F (R)-5-(Aminomethyl) pyrrolidin-2-one E->F Hydrogenation G (R)-5-(Aminomethyl) pyrrolidin-2-one HCl (Target API Intermediate) F->G HCl Salt Formation I4 Impurity D: Dimer (Secondary Amine) F->I4 Side Reaction

Workflow of (R)-5-(Aminomethyl)pyrrolidin-2-one HCl synthesis and impurity generation points.

Quantitative Impurity Profile

To maintain regulatory compliance (e.g., ICH Q3A guidelines), the following quantitative limits and detection methodologies should be established for your intermediate release testing.

ImpurityChemical DescriptionOrigin / StepRecommended DetectionAcceptable Limit
Impurity A (S)-5-(Aminomethyl)pyrrolidin-2-oneRacemization during esterification/reductionChiral HPLC< 0.15%
Impurity B (R)-5-(Hydroxymethyl)pyrrolidin-2-oneIncomplete mesylationHPLC-UV (210 nm)< 0.10%
Impurity C (R)-(5-Oxopyrrolidin-2-yl)methyl methanesulfonateIncomplete azidationLC-MS< 0.05% (Genotoxic)
Impurity D Bis-((R)-5-oxopyrrolidin-2-yl)methylamineSide reaction during azide reductionLC-MS / HPLC< 0.10%
Impurity E Palladium (Pd)Catalyst leaching during hydrogenationICP-MS< 10 ppm

Troubleshooting & FAQs

Q: Why is my chiral purity failing (high levels of Impurity A, the (S)-enantiomer)? A: The chiral center adjacent to the lactam carbonyl is highly susceptible to racemization. This occurs via an enolization mechanism if the intermediate is subjected to excessive heat or basic conditions during the esterification of D-pyroglutamic acid or the subsequent reduction to the alcohol. Field Insight: Ensure esterification is performed under strictly acidic conditions (e.g., using thionyl chloride in methanol) and maintain the internal reactor temperature below 40°C. During the reduction step (e.g., with NaBH4​ ), control the exotherm strictly by adding the reducing agent in small, measured portions.

Q: I am detecting a bis-pyrrolidinyl secondary amine (Impurity D) during the azide reduction step. How do I prevent this dimerization? A: Dimerization is a classic, well-documented side reaction during the reduction of azides to primary amines 1. It occurs when the newly formed primary amine acts as a nucleophile and attacks the transient imine intermediate formed during the catalytic cycle. Field Insight: To suppress this, perform the hydrogenation under acidic conditions. By adding methanolic HCl directly to the hydrogenation reactor, the primary amine is protonated immediately upon formation. An ammonium salt is non-nucleophilic, which effectively shuts down the dimerization pathway.

Q: How can I eliminate residual unreacted mesylate (Impurity C)? A: Alkyl mesylates are flagged as Potentially Mutagenic Impurities (PMIs). Their presence indicates incomplete nucleophilic substitution during the azidation step. Field Insight: Azidation is an SN​2 process. Ensure you are using a slight stoichiometric excess of sodium azide (1.2 to 1.5 eq) and a highly polar aprotic solvent (like DMF or DMSO) to maximize the nucleophilicity of the azide ion. Validate complete consumption of the mesylate via LC-MS before quenching the reaction.

Q: What is the best way to remove residual palladium from the final API intermediate? A: Palladium leaching from the Pd/C catalyst can contaminate the final hydrochloride salt, leading to a dark discoloration and failing heavy metal specifications. Field Insight: If post-filtration Pd levels exceed 10 ppm, treat the methanolic solution with a metal scavenger (such as SiliaMetS Thiol or activated carbon) at 40°C for 2 hours prior to the final crystallization.

Validated Experimental Protocols

The following protocols have been engineered to include self-validating checkpoints and mechanistic safeguards to prevent the impurities discussed above 2.

Protocol 1: Chemoselective Hydrogenation of (R)-5-(azidomethyl)pyrrolidin-2-one

Objective: Reduce the azide to the primary amine while completely suppressing secondary amine (dimer) formation.

  • Preparation: Dissolve (R)-5-(azidomethyl)pyrrolidin-2-one (1.0 eq) in anhydrous methanol (10 volumes) in a pressure reactor.

  • Acidification (Critical Step): Add 1.2 eq of methanolic HCl to the solution.

    • Causality: This ensures the environment is acidic enough to instantly protonate the generated primary amine, preventing nucleophilic attack on the imine intermediate.

  • Catalyst Addition: Add 10% Pd/C (0.05 eq Pd). Purge the reactor with N2​ (3x), followed by H2​ gas (3x).

  • Reaction: Stir vigorously under an H2​ atmosphere (1 atm) at 25°C for 4-6 hours.

  • In-Process Control (Self-Validation): Withdraw a 0.5 mL sample, filter through a syringe filter, and analyze via FTIR. The reaction is deemed complete only when the strong, characteristic azide stretching band at ~2100 cm⁻¹ completely disappears.

  • Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 2 volumes of methanol.

Protocol 2: Hydrochloride Salt Formation and Crystallization

Objective: Isolate the final product while purging residual polar impurities and trace metals.

  • Solvent Exchange: Concentrate the methanolic filtrate from Protocol 1 under reduced pressure at 40°C to approximately 2 volumes. Add isopropanol (IPA) (8 volumes) and concentrate again to 3 volumes.

    • Causality: Azeotropic removal of methanol is necessary because the target HCl salt is highly soluble in methanol, which would drastically reduce your crystallization yield.

  • Crystallization: Suspend the crude salt in 5 volumes of fresh IPA. Heat the suspension to 70°C until a clear solution is achieved. Slowly cool the reactor to 5°C at a controlled rate of 10°C/hour.

    • Causality: Controlled, slow cooling promotes the thermodynamic growth of large, pure crystals. This highly ordered lattice formation naturally excludes the highly soluble (S)-enantiomer and residual hydroxymethyl impurities into the mother liquor.

  • Isolation: Filter the white crystalline solid and wash the wet cake with cold IPA (1 volume).

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours.

  • Final Validation: Confirm chiral purity via Chiral HPLC (Target: >99.5% ee) and assay via titration to validate the success of the purification.

References

  • Journal of the American Chemical Society (ACS) | Myoglobin-Catalyzed Azide Reduction Proceeds via an Anionic Metal Amide Intermediate URL: [Link]

  • ResearchGate | Mild and efficient reduction of azides to amines URL: [Link]

Sources

Optimization

Optimization of reaction conditions for (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with derivatizing (R)-5-(Aminomethyl)pyrrolidin-2-one hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with derivatizing (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride.

This chiral building block features two distinct nitrogen centers: a highly nucleophilic primary aliphatic amine (stabilized as a hydrochloride salt) and a secondary lactam nitrogen[1]. The core challenge in its derivatization lies in selectively reacting the primary amine while preserving the stereocenter, preventing lactam over-derivatization, and avoiding lactam ring-opening.

Derivatization Workflow & Pathway Analysis

To achieve high-fidelity derivatization, the workflow must be carefully staged. The hydrochloride salt must be broken before the electrophile is introduced to prevent competing side reactions.

Workflow A Start (R)-5-(Aminomethyl) pyrrolidin-2-one HCl B Step 1 Freebasing (DIPEA, 0 °C) A->B Break HCl Salt C Step 2 Electrophile Addition B->C Active Amine D Step 3 Quench & Workup C->D Stop Reaction E Final Purified Derivative D->E Isolate

General workflow for the chemoselective derivatization of amine hydrochloride salts.

Mechanistic Pitfalls

Understanding why reactions fail is critical. The diagram below illustrates the kinetic pathways of the starting material under various conditions.

Pathways Start (R)-5-(Aminomethyl)pyrrolidin-2-one Target Primary Amine Derivatization (Target Product) Start->Target Mild Base, 1.0 eq Electrophile Side1 Lactam N-Derivatization (Over-reaction) Start->Side1 Excess Electrophile / Strong Base Side2 Lactam Ring Opening (Hydrolysis Product) Start->Side2 Strong Aqueous Base / Heat

Reaction pathways showing target primary amine derivatization vs. common side reactions.

Troubleshooting & FAQs

Q1: I am getting low yields during N-acylation or N-Boc protection, and the starting material remains unreacted. Why? Causality & Solution: The starting material is an ammonium hydrochloride salt. In this state, the primary amine is protonated and completely non-nucleophilic[2]. A common procedural error is adding the electrophile simultaneously with the base. You must pre-incubate the salt with a non-nucleophilic organic base to "freebase" the amine. We recommend using N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring efficient liberation of the primary amine without activating the lactam. Actionable Step: Stir the HCl salt with 2.5 equivalents of DIPEA in anhydrous DCM for 30 minutes at 0 °C before adding your electrophile.

Q2: LC-MS analysis shows a secondary by-product with a higher mass (e.g., +100 Da for Boc). What is this and how do I prevent it? Causality & Solution: This is an over-derivatization product resulting from an electrophilic attack on the lactam nitrogen. While the primary amine is kinetically favored, the secondary lactam nitrogen will undergo N-acylation/alkylation if excess electrophile is present or if the reaction is left stirring for extended periods under basic conditions. Actionable Step: Strictly limit the electrophile to 1.0–1.05 equivalents. Maintain the reaction temperature at 0 °C to 20 °C. If over-reaction persists, ensure you are using a non-polar halogenated solvent (like DCM) rather than highly polar aprotic solvents (like DMF), which increase the nucleophilicity of the lactam nitrogen.

Q3: My reaction mixture shows a highly polar impurity that stays in the aqueous phase during workup. What happened? Causality & Solution: You are observing lactam ring-opening. Pyrrolidin-2-one derivatives are generally stable under neutral conditions but are highly susceptible to hydrolysis under strongly acidic or basic aqueous conditions. Hydroxide ions attack the lactam carbonyl, leading to the formation of a highly polar gamma-amino acid derivative. Using strong inorganic bases (like NaOH) during the reaction or workup accelerates this degradation. Actionable Step: Avoid strong aqueous bases entirely. Quench reactions with saturated aqueous NH4Cl or mild NaHCO3.

Q4: How do I optimize reductive amination with this hydrochloride salt without reducing the lactam? Causality & Solution: Reductive amination requires the formation of an intermediate imine. Because the starting material is an HCl salt, the equilibrium for imine formation is sluggish. However, you cannot make the solution too basic, or the reducing agent will degrade. Actionable Step: Use Sodium triacetoxyborohydride (NaBH(OAc)3)[3]. It is exceptionally mild and chemoselective; it will reduce the imine without reducing the lactam carbonyl or the starting aldehyde. Pre-stir the amine HCl salt, the aldehyde, and DIPEA for 2 hours to form the imine, then add NaBH(OAc)3.

Quantitative Data: Base Optimization Matrix

To empirically validate the troubleshooting advice above, the following table summarizes the quantitative effects of different bases on the derivatization of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (using Boc2O as the model electrophile).

BaseEquivalentsSolventPrimary Amine Yield (%)Lactam Over-reaction (%)Ring-Opening (%)Recommendation
DIPEA 2.5DCM>95% <2%0%Optimal. Steric bulk prevents side reactions.
TEA 2.5DCM85%5-10%0%Acceptable, but higher risk of lactam activation.
K₂CO₃ 3.0DMF70%15%<5%Useful for alkylations, but requires longer times.
NaOH (aq) 2.0THF/H₂O<30%<5%>60% Do not use. Induces severe lactam hydrolysis.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded to verify success before proceeding to the next step.

Protocol A: Chemoselective N-Boc Protection

Objective: Protect the primary amine while leaving the lactam intact.

  • Preparation: Suspend (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (1.0 eq, 1.0 mmol, 150.6 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

  • Freebasing: Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.5 eq, 2.5 mmol, 435 µL) dropwise over 5 minutes. Stir at 0 °C for 30 minutes. The suspension should become a clear solution as the HCl salt is neutralized.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O) (1.05 eq, 1.05 mmol, 229 mg) in DCM (1.0 mL) and add dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.

  • Self-Validation (IPC): Take a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Success Criteria: The target mass must be [M+H]⁺ = 215.1 Da. The absence of the starting material mass (m/z 115.1) confirms complete freebasing and reaction. The absence of m/z 315.1 confirms no lactam over-reaction.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with DCM (2 x 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination

Objective: Alkylate the primary amine using an aldehyde without reducing the lactam.

  • Imine Formation: Suspend the amine hydrochloride salt (1.0 eq, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Add DIPEA (1.2 eq, 1.2 mmol) and stir for 15 minutes at room temperature.

  • Aldehyde Addition: Add the target aldehyde (1.0 eq, 1.0 mmol). Stir the mixture at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 1.5 mmol) in small portions over 10 minutes.

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Look for the mass of the secondary amine product. If unreacted imine remains, add an additional 0.5 eq of NaBH(OAc)3 and stir for 2 more hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3 (5 mL) until gas evolution ceases. Extract with DCM (3 x 5 mL), wash with brine, dry over Na2SO4, and concentrate.

References

  • Ataman Chemicals. "1-Methyl-2-Pyrrolidinone, Extra Pure". (Details on pyrrolidin-2-one ring stability and hydrolysis pathways). Available at: [Link]

  • ACS Publications. "Theoretical Insight into the Mechanism and Selectivity in Manganese-Catalyzed Oxidative C(sp3)–H Methylation". (Mechanistic insights into primary amine hydrochloride derivatization). Available at: [Link]

  • ResearchGate. "The synthesis of high-fidelity amine-functionalized PEG". (Discussion on the stability and handling of primary amine hydrochlorides). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enantiomeric Excess (ee) Determination of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical bottlenecks associated with (R)-5-(Aminomethyl)pyrrolidin-2-one hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical bottlenecks associated with (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride .

This molecule presents a unique triad of analytical challenges: it is a highly polar hydrochloride salt, it lacks a strong UV-absorbing chromophore, and the primary amine is separated from the C5 stereocenter by a methylene bridge. This distance attenuates chiral recognition on standard polysaccharide stationary phases [3]. To achieve a highly accurate enantiomeric excess (ee) determination, we must rely on specific thermodynamic interactions—either through chiral inclusion complexes or covalent diastereomeric derivatization.

Workflow & Decision Matrix

The following decision tree outlines the optimal analytical pathways based on your laboratory's instrumentation and available column chemistry.

Workflow Start Sample: (R)-5-(Aminomethyl)pyrrolidin-2-one HCl Decision1 Is a primary amine-specific chiral column available? Start->Decision1 Direct Direct Method Crownpak CR-I(+) Decision1->Direct Yes (Crown Ether) Decision2 Select Derivatization Strategy Decision1->Decision2 No Analysis HPLC-UV Analysis Calculate ee % Direct->Analysis Indirect1 Indirect Method Marfey's Reagent (FDAA) + Achiral C18 Column Decision2->Indirect1 Need robust C18 method (High UV sensitivity) Indirect2 Achiral Tagging (Benzoylation) + Polysaccharide CSP Decision2->Indirect2 Have standard CSPs (e.g., AD-H, IG) Indirect1->Analysis Indirect2->Analysis

Caption: Decision tree for selecting the optimal ee determination workflow.

Quantitative Method Comparison

To select the best method for your regulatory or developmental needs, compare the quantitative parameters of the three validated approaches below.

Analytical StrategyStationary PhaseDerivatization Required?Detection (nm)Typical Resolution (Rs)LOD / LOQ
Direct Chiral HPLC Crownpak CR-I(+)None (Direct)200–210 nm1.5 – 2.50.1% / 0.3%
Indirect HPLC (Diastereomers) Achiral C18 (e.g., Zorbax)Marfey's Reagent (FDAA)340 nm> 3.00.01% / 0.05%
Direct Chiral HPLC (Tagged) Chiralpak IG / AD-HBenzoyl Chloride254 nm2.0 – 4.00.05% / 0.1%

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . You must run a racemic standard (rac)-5-(Aminomethyl)pyrrolidin-2-one HCl alongside your samples to confirm peak resolution and validate the elution order.

Protocol A: Direct Chiral HPLC via Crown Ether Inclusion

Mechanistic Insight: Crown ether stationary phases (like Crownpak CR-I(+)) form tight, chiral inclusion complexes specifically with primary ammonium ions ( −NH3+​ ) [1]. Because your analyte is already a hydrochloride salt, maintaining a highly acidic mobile phase ensures complete protonation, driving the thermodynamic recognition required to separate the enantiomers.

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) at pH 1.0 to 1.5. Mix with Acetonitrile (ACN) in an 85:15 (v/v) ratio. Self-validation: Check the pH post-mixing; if the pH rises above 2.0, the primary amine will partially deprotonate, destroying the inclusion complex and causing peak collapse.

  • Sample Preparation: Dissolve 1.0 mg of (R)-5-(Aminomethyl)pyrrolidin-2-one HCl in 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

    • Flow Rate: 0.4 mL/min.

    • Temperature: 25 °C (Do not exceed 30 °C, as higher temperatures increase complex dissociation rates, lowering resolution).

    • Detection: UV at 210 nm.

  • System Suitability: Inject the racemic standard. Ensure the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

Protocol B: Indirect Determination via Marfey's Reagent (FDAA)

Mechanistic Insight: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts specifically with primary amines via nucleophilic aromatic substitution [2]. This achieves two critical goals: it converts the enantiomers into diastereomers (which can be separated on cheap, robust achiral C18 columns), and it introduces a massive dinitrophenyl chromophore, shifting UV detection to 340 nm. This completely eliminates the baseline noise typically seen at 210 nm.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in LC-MS grade acetone.

  • Derivatization Reaction: In a glass vial, combine 50 µL of the analyte solution (1 mg/mL in water), 100 µL of the FDAA solution, and 20 µL of 1 M NaHCO3​ .

  • Incubation: Heat the mixture at 40 °C for exactly 60 minutes.

  • Quenching (Critical Step): Add 20 µL of 1 M HCl to stop the reaction. Self-validation: The quench step prevents the alkaline hydrolysis of the pyrrolidin-2-one lactam ring. Always run a parallel derivatization of the pure (S)-enantiomer to ensure no racemization occurs during the 40 °C incubation.

  • Chromatographic Conditions:

    • Column: Achiral C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: UV at 340 nm.

Troubleshooting & FAQs

Q: I am using the Crownpak CR-I(+) column, but I am seeing severe peak tailing. How do I fix this? A: Peak tailing for primary amines on silica-based columns usually indicates incomplete protonation or secondary interactions with residual silanols. Ensure your mobile phase pH is strictly ≤1.5 . If you are using TFA, switch to Perchloric acid ( HClO4​ ), as the perchlorate counter-ion pairs more effectively with the ammonium cation within the crown ether cavity, sharpening the peak[1].

Q: My Marfey's derivatization chromatogram shows three peaks instead of two for the racemic mixture. What went wrong? A: You are observing degradation. While the lactam ring is generally stable, excessive heating (>50 °C) or prolonged exposure to the NaHCO3​ base can cause lactam hydrolysis, opening the ring and creating a secondary amino acid derivative. Strictly adhere to the 60-minute reaction time at 40 °C and quench immediately with HCl.

Q: I have high baseline noise at 210 nm during direct analysis, making it impossible to integrate the minor (S)-enantiomer impurity. How can I improve the Signal-to-Noise (S/N) ratio? A: At 210 nm, trace organic impurities in water and dissolved oxygen strongly absorb UV light. To fix this:

  • Use fresh LC-MS grade water.

  • Continuously sparge the mobile phase with Helium, or ensure your inline vacuum degasser is fully operational.

  • If the LOQ is still insufficient for your regulatory requirements, abandon the direct method and switch to Protocol B (Marfey's Reagent), which allows detection at 340 nm where the baseline is perfectly flat [2].

Q: How exactly should I calculate the Enantiomeric Excess (ee) once the peaks are integrated? A: Use the standard area normalization method. Assuming the (R)-enantiomer is your major peak and the (S)-enantiomer is the minor impurity:

ee(%)=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

Note: This calculation assumes that the UV response factors for both enantiomers (or diastereomers) are identical, which is a validated assumption for these methodologies.

References

  • Daicel Chiral Technologies. "Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-)." Application Note. Available at:[Link]

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247. Available at:[Link]

Optimization

Handling and storage best practices for (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride .

While this chiral building block is indispensable in advanced organic synthesis and drug development, its molecular structure—specifically the primary amine and the hydrochloride salt form—makes it highly susceptible to environmental degradation. This guide abandons generic advice in favor of field-proven, mechanistically grounded protocols to ensure the absolute integrity of your reagent.

Physicochemical Profile & Quantitative Data

Before handling the reagent, it is critical to understand its baseline properties. The table below summarizes the quantitative data necessary for accurate experimental planning.

PropertyValue
Chemical Name (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride
CAS Number 1956434-90-4
Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
Appearance White to yellow powder or crystals
Optical Rotation -10.41° (C=0.5523g/100mL, H2O, 20°C, 589nm)
Storage Temperature 2-8°C
Atmosphere Inert gas (Nitrogen or Argon)

The Science of Storage: Understanding Degradation Causality

Standard operating procedures often dictate what to do without explaining why. To prevent experimental failure, you must understand the structural liabilities of this molecule:

  • Hygroscopicity of the Hydrochloride Salt: While the hydrochloride salt form is intentionally designed to improve the aqueous solubility of the basic amine, the highly electronegative chloride ion acts as a strong hydrogen bond acceptor. This facilitates rapid hydrogen bonding with atmospheric moisture , leading to deliquescence (absorbing moisture until the solid dissolves into a sticky mass) and severe clumping.

  • Oxidation of the Primary Amine: Primary amines are inherently susceptible to air-oxidation. When exposed to ambient oxygen, the amine undergoes a radical chain mechanism to form N-oxides and other polycondensation products . This degradation is visually indicated by a color shift from white to a distinct yellow or brown.

  • Thermal Sensitivity: Elevated temperatures accelerate both the hydrolysis of the pyrrolidin-2-one lactam ring and the oxidation of the amine. Storing the solid compound at 2-8°C minimizes the kinetic rate of these degradation pathways.

DegradationPathway Moisture Atmospheric Moisture Hygroscopy Deliquescence & Clumping Moisture->Hygroscopy Oxygen Oxygen (O2) Exposure Oxidation Amine Oxidation (Yellowing) Oxygen->Oxidation Temp Elevated Temperatures Temp->Hygroscopy Accelerates Temp->Oxidation Loss Loss of Titer & Experimental Failure Hygroscopy->Loss Oxidation->Loss

Causality pathway of (R)-5-(Aminomethyl)pyrrolidin-2-one HCl degradation.

Self-Validating Reconstitution & Aliquoting Protocol

To preserve the enantiomeric purity and chemical titer of the reagent, follow this step-by-step methodology. Every step includes a validation checkpoint to ensure the system remains uncompromised.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30–60 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, instantly ruining the batch.

  • Validation Checkpoint: The exterior of the vial must be completely dry and at ambient temperature to the touch. If any coldness is detected, equilibration is incomplete.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated vial into a glove box purged with Argon (preferred) or dry Nitrogen.

  • Causality: Argon is heavier than air and provides a superior protective blanket against oxygen, preventing the radical chain oxidation of the primary amine .

  • Validation Checkpoint: The oxygen sensor in the glove box must read <10 ppm before unsealing the reagent vial.

Step 3: Anhydrous Solvent Addition

  • Action: Inject the required volume of an anhydrous, degassed solvent (e.g., anhydrous DMSO, Methanol, or ultra-pure water depending on your assay) directly into the vial to create a master stock solution.

  • Causality: Degassing the solvent removes dissolved oxygen, while anhydrous grades prevent water-catalyzed hydrolysis of the lactam ring.

  • Validation Checkpoint: The resulting solution must remain perfectly clear. A rapid yellow tint indicates pre-existing oxidation or a contaminated solvent.

Step 4: Aliquoting and Cryo-Storage

  • Action: Divide the stock solution into single-use amber glass vials. Purge the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and store at -20°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to oxygen/moisture. Amber glass protects the amine against photo-oxidation.

  • Validation Checkpoint: Upon thawing an aliquot for future use, it must dissolve completely without any visible precipitation.

ReconstitutionWorkflow Start Solid Reagent at 2-8°C Equilibrate Equilibrate to Room Temp (30-60 mins) Start->Equilibrate GloveBox Transfer to Glove Box (N2 or Ar Atmosphere) Equilibrate->GloveBox Solvent Add Anhydrous Solvent GloveBox->Solvent Aliquots Divide into Single-Use Aliquots Solvent->Aliquots Store Store Aliquots at -20°C Aliquots->Store

Step-by-step reconstitution and storage workflow under inert conditions.

Troubleshooting Guide & FAQs

Q: My powder has turned from white to a pale yellow. Is it still viable for my synthesis? A: Yellowing is a definitive indicator that the primary amine has undergone air-oxidation, likely forming N-oxides or polycondensation byproducts . While a faint yellow tint might not completely halt a robust, large-scale coupling reaction, it alters the exact molar titer of your active reagent and introduces reactive impurities. For highly sensitive chiral syntheses or GMP-level drug development, the batch must be discarded.

Q: The reagent has formed a hard, sticky clump at the bottom of the vial. How do I weigh it accurately? A: This clumping is a direct result of the hydrochloride salt's severe hygroscopicity . The electronegative chloride ion has absorbed atmospheric moisture, causing the solid to deliquesce. Do not attempt to scrape or chisel it in open air. Instead, transfer the vial to a glove box, dissolve the entire clump in a known volume of anhydrous solvent to create a master stock solution, and calculate your working concentration based on the original mass stated on the manufacturer's vial.

Q: Can I store the reconstituted solution at the original 2-8°C instead of freezing it at -20°C? A: It is highly discouraged. While the solid is stable at 2-8°C , dissolving the compound drastically increases molecular mobility and the kinetic rate of degradation. In solution, the pyrrolidin-2-one lactam ring is more susceptible to hydrolysis, and the amine is more prone to nucleophilic side reactions. Cryo-storage at -20°C under Argon is the only reliable way to arrest these degradation pathways in solution.

References

  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". Semantic Scholar Database. URL:[Link]

  • Chemistry Stack Exchange. "By what reaction does (–)-sparteine decompose in ambient conditions?". Chemistry Stack Exchange. URL: [Link]

Troubleshooting

Technical Support Center: Preserving the Chiral Integrity of (R)-5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Welcome to the technical support resource for (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the race...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this critical chiral building block during chemical reactions. Maintaining the enantiomeric purity of this compound is paramount, as its stereochemistry often dictates the biological activity and safety of the final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride?

A: Racemization is the process by which a single, pure enantiomer (in this case, the R-enantiomer) converts into an equal mixture of both its R- and S-enantiomers, known as a racemate.[1] This is a significant issue because the biological activity of chiral molecules is highly dependent on their three-dimensional structure. The unintended formation of the S-enantiomer can lead to a reduction in therapeutic efficacy, altered pharmacological profiles, or even undesired side effects.

Q2: What is the primary mechanism of racemization for this compound?

A: For pyrrolidin-2-one derivatives, racemization at the C5 position (the chiral center) typically occurs through a base-catalyzed mechanism. A base can abstract the acidic proton at the chiral center, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, resulting in a mixture of both R and S enantiomers.[2] The presence of the lactam carbonyl group acidifies the adjacent C-H bond, making it susceptible to deprotonation.

Q3: How can I accurately determine the enantiomeric purity of my sample?

A: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of chiral amines and their derivatives.[3][4] This direct method allows for the separation and quantification of both the R and S enantiomers.[3] Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative for the separation of chiral primary amines.[5] For peptides derived from this starting material, acid hydrolysis followed by chiral HPLC-MS/MS analysis can determine the chiral purity of the constituent amino acids.[6]

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

Have you observed a decrease in the enantiomeric excess of your product? This troubleshooting guide will help you identify the potential causes and implement corrective actions.

Problem: Significant loss of enantiomeric purity observed after a reaction, such as an amide coupling.
Possible Cause 1: Inappropriate Base Selection or Concentration

The choice and amount of base used in your reaction are critical factors. Strong, non-sterically hindered bases can readily deprotonate the chiral center, accelerating racemization.[7][8]

Solutions:

  • Select a Weaker or More Hindered Base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, more common bases like N,N-diisopropylethylamine (DIPEA).[8][9]

  • Optimize Base Stoichiometry: Use the minimum amount of base required to neutralize the hydrochloride salt and facilitate the reaction. Often, one equivalent is sufficient.[8] In some carbodiimide-mediated couplings, if the starting materials are not salts, it may be possible to proceed under base-free conditions, which is highly effective at minimizing racemization.[10]

Possible Cause 2: Elevated Reaction Temperature

Higher reaction temperatures provide more energy for the system to overcome the activation barrier for deprotonation and subsequent racemization.[7][8]

Solutions:

  • Lower the Reaction Temperature: Conduct the reaction at room temperature or below (e.g., 0 °C).[7] While this may slow down the desired reaction rate, it will have a more pronounced effect on suppressing the rate of racemization.

  • Monitor and Control Temperature: For reactions that are exothermic, ensure adequate cooling to maintain a consistent, low temperature throughout the process.

Possible Cause 3: Choice of Coupling Reagent and Activation Method

In amide bond formation, the activation of a carboxylic acid can lead to the formation of highly reactive intermediates, such as oxazolones, which are particularly prone to racemization.[9]

Solutions:

  • Use Racemization-Suppressing Additives: When using carbodiimide coupling reagents like DCC or DIC, always include additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure.[10][11] These additives form active esters that are less susceptible to racemization.[7]

  • Select Modern Coupling Reagents: Consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) based reagents, which are known for their high efficiency and low racemization potential, especially when used with additives like HOAt.[9][11]

  • Minimize Pre-activation Time: The longer an activated carboxylic acid exists before reacting with the amine, the greater the opportunity for side reactions and racemization.[8][9] It is best to add the amine component shortly after the activation of the carboxylic acid, typically within 1-5 minutes.[9]

Possible Cause 4: Solvent Effects

The polarity of the solvent can influence the stability of the enolate intermediate and the transition state leading to its formation, thereby affecting the rate of racemization.[7][12] Polar aprotic solvents can sometimes favor racemization.

Solutions:

  • Solvent Screening: If racemization is a persistent issue, consider screening less polar solvents in which the starting materials are still sufficiently soluble. Dichloromethane is often a good starting point for many coupling reactions.[9]

  • Avoid Protic Solvents if Possible: While protic solvents can stabilize intermediates through hydrogen bonding, their effects on racemization can be complex.[12] It is generally advisable to use dry, aprotic solvents unless the protocol specifically calls for a protic medium.

Summary of Recommended Conditions to Minimize Racemization
ParameterRecommendationRationale
Base Use weaker, sterically hindered bases (e.g., NMM, collidine). Use minimal necessary equivalents.Stronger bases increase the rate of deprotonation at the chiral center.[7][8]
Temperature Maintain low temperatures (0 °C to room temperature).Reduces the kinetic energy available to overcome the racemization activation barrier.[8]
Coupling Reagents Use carbodiimides (DIC, DCC) with additives (HOBt, HOAt, Oxyma) or modern reagents (HATU, PyBOP).Additives form active esters that are less prone to forming racemizable oxazolone intermediates.[9][10]
Activation Time Minimize pre-activation time (1-5 minutes) before adding the amine.Reduces the lifetime of highly reactive intermediates that are susceptible to racemization.[9]
Solvent Use dry, aprotic solvents. Consider less polar options like dichloromethane.Solvent polarity can influence the stability of the key enolate intermediate.[9][12]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Racemization

This protocol provides a starting point for coupling a carboxylic acid to (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride while minimizing the risk of racemization.

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and a racemization-suppressing additive like Oxyma Pure or HOAt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add the coupling reagent, such as Diisopropylcarbodiimide (DIC) (1.1 eq.), to the cooled solution. Allow the mixture to pre-activate for no more than 5 minutes.[7][9]

  • Amine Addition: In a separate flask, dissolve (R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride (1.0 eq.) and a mild base like N-methylmorpholine (NMM) (1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography).

  • Chiral Analysis: Analyze the enantiomeric excess of the purified product using chiral HPLC.[3]

Protocol 2: Chiral HPLC Analysis of Enantiomeric Purity

This is a general workflow for determining the enantiomeric purity of the final product. The specific column and mobile phase will need to be optimized for your particular compound.

  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent, such as the mobile phase.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for a wide range of chiral compounds.[4]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane and a polar modifier like isopropanol or ethanol.[4] For SFC, a common mobile phase is supercritical CO2 with a modifier like methanol and additives.[5]

  • Analysis: Inject the sample onto the chiral HPLC or SFC system.

  • Quantification: Integrate the peak areas for both the R- and S-enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when troubleshooting racemization.

Racemization_Troubleshooting Troubleshooting Workflow for Racemization start Problem: Loss of Enantiomeric Excess (ee) check_base Check Base: - Type (e.g., DIPEA)? - Concentration? start->check_base check_temp Check Temperature: - Elevated? check_base->check_temp No solution_base Solution: - Switch to NMM/collidine - Use min. equivalents check_base->solution_base Yes check_reagent Check Coupling Method: - Carbodiimide alone? - Long activation time? check_temp->check_reagent No solution_temp Solution: - Lower temperature to 0°C check_temp->solution_temp Yes check_solvent Check Solvent: - High polarity? check_reagent->check_solvent No solution_reagent Solution: - Add HOBt/HOAt/Oxyma - Minimize pre-activation time check_reagent->solution_reagent Yes solution_solvent Solution: - Screen less polar solvents (e.g., DCM) check_solvent->solution_solvent Yes end_node Re-analyze ee by Chiral HPLC check_solvent->end_node No solution_base->end_node solution_temp->end_node solution_reagent->end_node solution_solvent->end_node

Caption: A flowchart for diagnosing and solving racemization issues.

Racemization Mechanism

The diagram below illustrates the base-catalyzed racemization pathway via an enolate intermediate.

Caption: Mechanism of racemization at the C5 position.

References
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Racemization in Drug Discovery. Cardiff University. [Link]

  • A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore. Academia.edu. [Link]

  • Generic mechanisms for acid‐catalysed racemisation. ResearchGate. [Link]

  • Racemization, Enantiomerization and Diastereomerization. Royal Society of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Brivaracetam: Does the Chiral Precursor Influence Efficacy?

Introduction Brivaracetam, a second-generation analog of levetiracetam, is a cornerstone in the management of epilepsy, specifically for partial-onset seizures in patients aged 16 and older.[1] Its therapeutic action is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brivaracetam, a second-generation analog of levetiracetam, is a cornerstone in the management of epilepsy, specifically for partial-onset seizures in patients aged 16 and older.[1] Its therapeutic action is primarily attributed to its high and selective affinity for the synaptic vesicle protein 2A (SV2A), a key modulator of neurotransmitter release.[2][3] Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to its predecessor, levetiracetam, which may contribute to its enhanced efficacy and distinct clinical profile.[2][4][5] The molecular structure of brivaracetam, chemically known as (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide, possesses two critical chiral centers.[1] The specific (2S, 4R) stereoisomer is the pharmacologically active entity, underscoring the paramount importance of stereocontrol in its synthesis.

This guide provides an in-depth analysis of various synthetic routes to brivaracetam, with a focus on how the choice of different chiral precursors can impact the manufacturing process and, potentially, the final product's quality. While the intrinsic efficacy of the brivaracetam molecule itself is constant, the synthetic pathway can influence the impurity profile and overall purity, which are critical factors for ensuring safety and consistent therapeutic performance. We will explore the causality behind different synthetic strategies, present comparative data, and provide validated experimental protocols for quality assessment.

The Central Role of Chirality in Brivaracetam's Mechanism of Action

Brivaracetam's primary mechanism involves its binding to SV2A, a protein integral to the membranes of synaptic vesicles.[2] This interaction is thought to regulate neurotransmitter release, thereby stabilizing neuronal activity and preventing the excessive neuronal firing that characterizes seizures.[2] The precise three-dimensional arrangement of atoms in the (2S, 4R)-isomer is crucial for achieving a high-affinity interaction with the SV2A binding site. Any deviation from this specific stereochemistry can lead to a significant loss of pharmacological activity. Therefore, the core challenge in synthesizing brivaracetam is to produce the desired (2S, 4R)-diastereomer with exceptional stereochemical purity, minimizing the formation of other stereoisomers.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Synaptic Vesicle Synaptic Vesicle SV2A SV2A Synaptic Vesicle->SV2A contains Neurotransmitter Release Neurotransmitter Release SV2A->Neurotransmitter Release modulates Brivaracetam Brivaracetam Brivaracetam->SV2A binds with high affinity Receptors Receptors Neurotransmitter Release->Receptors activates Synaptic Cleft Synaptic Cleft

Caption: Simplified diagram of Brivaracetam's mechanism of action at the presynaptic terminal.

Comparative Analysis of Synthetic Routes from Key Chiral Precursors

The synthesis of brivaracetam has evolved to employ various strategies that ensure high stereochemical purity, primarily through the use of commercially available chiral starting materials.[6][7] This "chiral pool" approach is often more efficient and scalable than methods requiring chiral separation of a diastereomeric mixture.[6] Below, we compare several prominent synthetic routes, each originating from a different key chiral precursor.

Synthesis Starting from (S)-2-Aminobutanamide

(S)-2-aminobutanamide is a widely used chiral precursor, directly providing the (S)-configuration at the 2-position of the butanamide moiety.[6][7] The challenge then lies in constructing the (4R)-propyl-pyrrolidone ring and coupling it to this precursor.

General Synthetic Strategy: A common approach involves the reaction of (S)-2-aminobutanamide with a suitable electrophile that already contains the propyl-substituted carbon chain and the necessary functionalities for cyclization. For example, a key intermediate like (R)-3-(bromomethyl)hexanoyl chloride can be reacted with (S)-2-aminobutanamide hydrochloride in the presence of a base.[8] The subsequent intramolecular cyclization yields brivaracetam.

Advantages:

  • Direct incorporation of one of the required chiral centers.

  • Well-established and frequently cited in patent literature.[1][8]

Challenges:

  • The synthesis of the chiral coupling partner, such as (R)-3-(bromomethyl)hexanoic acid derivatives, can be multi-stepped and require its own stereoselective synthesis or resolution.[8]

  • The coupling and cyclization steps can sometimes lead to diastereomeric mixtures if conditions are not stringently controlled, although often with a favorable ratio towards the desired (2S, 4R) isomer.[9]

Synthesis Utilizing (R)-Epichlorohydrin

(R)-epichlorohydrin is a versatile and cost-effective chiral building block that can be used to establish the (4R) stereocenter of the pyrrolidone ring.

General Synthetic Strategy: The synthesis typically begins with the reaction of malonic ester with (R)-epichlorohydrin in the presence of a base to form a lactone.[10] This lactone intermediate is then reacted with an ethyl metal-based reagent, followed by decarboxylation to yield (R)-4-propyl-dihydrofuran-2-one. This key intermediate then undergoes a ring-opening reaction, followed by reaction with (S)-2-aminobutanamide to furnish brivaracetam.[10]

Advantages:

  • Utilizes a readily available and inexpensive chiral precursor.

  • Can directly produce high-purity brivaracetam (>98% chiral HPLC purity) without the need for complex purification steps like column chromatography.[10]

Challenges:

  • Requires careful control of reaction conditions to maintain stereochemical integrity throughout the multi-step sequence.

Synthesis Involving Two Chiral Precursors

Some synthetic routes employ two separate chiral precursors to ensure the stereochemistry of both chiral centers is set from the beginning.

General Synthetic Strategy: An example of this approach involves using ethyl-(S)-4-chloro-3-hydroxybutanoate and (S)-2-aminobutanamide.[6][7] These two precursors are reacted to form an intermediate, (S)-2-((S)-4-hydroxy-2-oxopyrrolidin-1-yl)butanamide. The hydroxyl group is then tosylated, and a subsequent alkylation with a Grignard reagent introduces the propyl group to yield brivaracetam.[6][7]

Advantages:

  • Provides a high degree of stereocontrol by defining both chiral centers early in the synthesis.

Challenges:

  • The use of two chiral precursors can increase the overall cost of the synthesis.

  • The multi-step nature of the process may affect the overall yield.

cluster_A Route A: (S)-2-Aminobutanamide cluster_B Route B: (R)-Epichlorohydrin cluster_C Route C: Two Chiral Precursors A1 (S)-2-Aminobutanamide A3 Coupling & Cyclization A1->A3 A2 (R)-3-(bromomethyl) hexanoyl chloride A2->A3 Brivaracetam Brivaracetam (2S, 4R) A3->Brivaracetam B1 (R)-Epichlorohydrin B2 (R)-4-propyl-dihydro furan-2-one B1->B2 B3 Ring Opening & Amidation with (S)-2-aminobutanamide B2->B3 B3->Brivaracetam C1 Ethyl-(S)-4-chloro -3-hydroxybutanoate C3 Intermediate Formation C1->C3 C2 (S)-2-Aminobutanamide C2->C3 C4 Alkylation (Grignard) C3->C4 C4->Brivaracetam

Caption: Comparison of synthetic workflows for Brivaracetam from different chiral precursors.

Impact of Synthetic Route on Efficacy: A Question of Purity

The choice of chiral precursor and the overall synthetic route do not alter the intrinsic pharmacological activity of the pure (2S, 4R)-brivaracetam molecule. A correctly synthesized brivaracetam molecule will have the same high affinity for SV2A regardless of its synthetic origin. However, the efficacy and safety of the final Active Pharmaceutical Ingredient (API) can be significantly influenced by the impurity profile.

Different synthetic pathways can generate different types and levels of impurities, including:

  • Stereoisomeric Impurities: The most critical impurities are the other three stereoisomers of brivaracetam ((2R, 4S), (2S, 4S), and (2R, 4R)). These isomers may have little to no therapeutic activity but could potentially contribute to side effects or compete for binding with the active isomer.

  • Process-Related Impurities: These are impurities that arise from starting materials, intermediates, reagents, or side reactions specific to the synthetic route.

  • Degradation Products: Impurities can also form during storage or manufacturing if the API is not stable under certain conditions.

Therefore, while the precursor itself doesn't directly change the efficacy of the brivaracetam molecule, a synthetic route that consistently produces a higher purity product with minimal stereoisomeric and process-related impurities is superior. Regulatory bodies have stringent requirements for the control of impurities in APIs. A robust and well-controlled synthesis is essential to ensure lot-to-lot consistency and patient safety.

Synthetic Route Key Chiral Precursor(s) Potential Advantages Potential Challenges Typical Purity (chiral HPLC)
Route A (S)-2-AminobutanamideDirect incorporation of (S)-center, well-established.Multi-step synthesis of the chiral coupling partner.>99.5%[6][11]
Route B (R)-EpichlorohydrinInexpensive precursor, can directly yield high purity product.Requires careful control of stereochemistry over multiple steps.>98%[10]
Route C Ethyl-(S)-4-chloro-3-hydroxybutanoate & (S)-2-aminobutanamideHigh degree of stereocontrol from the start.Higher cost due to two chiral precursors, potentially lower overall yield.High, specific data varies by patent.[6][7]

Experimental Protocols for Quality Assessment

To ensure the identity, purity, and stereochemical integrity of synthesized brivaracetam, a suite of analytical tests is required. The following protocols are fundamental for the quality control of brivaracetam API.

Protocol 1: Determination of Stereoisomeric Purity by Chiral HPLC

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying stereoisomers. It is essential for confirming that the desired (2S, 4R)-diastereomer is the major component and that other isomers are below the acceptance limits defined by pharmacopeial standards.

Methodology:

  • Column Selection: A chiral stationary phase is required. The CHIRALPAK IG-3 (250 mm x 4.6 mm, 3 µm) column has been shown to be effective.[12][13]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 10 mM Ammonium Bicarbonate buffer and Acetonitrile (typically in a 1:1 v/v ratio).[12][13] The exact ratio may require optimization.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the brivaracetam sample in the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute this solution as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm[12]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run a standard of pure brivaracetam and samples of the other stereoisomers (if available) to determine their retention times.

    • Integrate the peak areas of all isomers in the sample chromatogram.

    • Calculate the percentage of each isomer relative to the total peak area to determine the stereoisomeric purity. The limit of quantification (LOQ) for stereoisomers is typically around 0.25 µg/mL.[12][13]

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound. The chemical shifts, splitting patterns, and integration of the peaks provide a detailed fingerprint of the molecule, confirming that the correct structure has been synthesized.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the brivaracetam sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID) and perform a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks and analyze the chemical shifts and coupling constants.

  • Interpretation: Compare the obtained spectrum with a reference spectrum of brivaracetam to confirm the identity and structural integrity of the compound.

Conclusion

The efficacy of brivaracetam is intrinsically linked to its specific (2S, 4R)-stereochemistry. While the choice of chiral precursor does not alter the pharmacology of the pure active molecule, it is a critical decision in the drug development process that profoundly impacts the synthetic route's efficiency, cost-effectiveness, and, most importantly, the purity profile of the final API. Synthetic strategies utilizing chiral pool precursors like (S)-2-aminobutanamide or (R)-epichlorohydrin are favored for their ability to produce brivaracetam with high stereochemical purity, thereby avoiding difficult and costly downstream purification steps.

Ultimately, a robust and well-controlled manufacturing process, regardless of the specific chiral precursor, is the key to ensuring a consistently high-quality brivaracetam product. The implementation of rigorous analytical controls, particularly chiral HPLC, is non-negotiable for verifying the stereoisomeric purity and guaranteeing the safety and efficacy of this important antiepileptic drug. The continuous innovation in synthetic chemistry aims to develop even more efficient, scalable, and environmentally friendly routes to high-purity brivaracetam.[14]

References

  • Gayke, M., Narode, H., Eppa, G., Bhosale, R. S., & Yadav, J. S. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2486–2503. [Link]

  • Singh, S. K., Ghosh, P., & Prasad, R. (2025). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Letters in Organic Chemistry, 22(7), 567-570. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Brivaracetam?[Link]

  • Therapeutic Goods Administration (TGA). (2017, March 7). Attachment: Product Information Brivaracetam. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of action of brivaracetam (BRV) and levetiracetam (LEV). [Link]

  • Gayke, M., Narode, H., Eppa, G., Bhosale, R. S., & Yadav, J. S. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]

  • Ueda, Y., et al. (2022). Brivaracetam and Levetiracetam Suppress Astroglial L-Glutamate Release through Hemichannel via Inhibition of Synaptic Vesicle Protein. MDPI. [Link]

  • IP.com. (n.d.). A New Cost Effective And Scalable Process For Synthesizing Pure Brivaracetam. [Link]

  • Galanopoulou, A. S., & Löscher, W. (2024). Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy. PMC. [Link]

  • PatSnap. (2016, June 8). Preparation method of brivaracetam. [Link]

  • Gayke, M., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]

  • European Patent Office. (2016, October 27). PROCESS FOR PREPARING BRIVARACETAM - EP 3371150 B1. [Link]

  • Indian Journal of Chemistry. (n.d.). An asymmetric synthesis of Levetiracetam. [Link]

  • Quick Company. (n.d.). Telescopic Synthesis Of Brivaracetam. [Link]

  • Research Journal of Pharmacy and Technology. (2022, August 18). A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography. [Link]

  • Semantic Scholar. (2022, January 9). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

  • Journal of Applied Pharmaceutical Science. (2022, September 4). Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating (R)-5-(Aminomethyl)pyrrolidin-2-one Derivatives as BACE1 Inhibitors

Welcome to a comprehensive guide on conducting comparative molecular docking studies, a cornerstone of modern computational drug discovery. This document is tailored for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on conducting comparative molecular docking studies, a cornerstone of modern computational drug discovery. This document is tailored for researchers, scientists, and drug development professionals interested in the in-silico evaluation of novel compounds. Here, we will delve into a practical case study: comparing a novel (R)-5-(aminomethyl)pyrrolidin-2-one derivative against a known clinical trial candidate for the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease.

This guide is designed to be a self-validating system, where the logic behind each experimental choice is clearly articulated. We will move beyond a simple recitation of steps to provide you with the rationale and scientific grounding necessary to design and execute your own robust docking studies.

The Scientific Imperative: Targeting BACE1 in Alzheimer's Disease with Novel Scaffolds

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1][2][3] The production of these toxic Aβ peptides is initiated by the enzymatic action of BACE1, a transmembrane aspartic protease.[4][5][6][7][8] This makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for AD.[2][3][7][9]

The pyrrolidinone scaffold is a versatile and privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1] Its derivatives are being explored for a multitude of therapeutic applications. In this guide, we will investigate a hypothetical, yet structurally plausible, (R)-5-(aminomethyl)pyrrolidin-2-one derivative, which we will refer to as PZ-BACE1-Inhibitor , as a potential BACE1 inhibitor.

To objectively assess the potential of our novel compound, we will compare its predicted binding affinity and interaction profile with that of Verubecestat (MK-8931) , a well-characterized BACE1 inhibitor that has undergone extensive clinical trials.[10][11][12] This comparative approach is crucial for benchmarking new chemical entities and making informed decisions in the early stages of drug discovery.

The In-Silico Laboratory: A Step-by-Step Protocol for Comparative Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1] A robust docking protocol is essential for generating reliable and reproducible results. Here, we outline a detailed workflow using AutoDock Vina, a widely used and validated open-source docking program.

Essential Tools of the Trade

Our virtual experiment will utilize the following freely available software:

  • PyMOL or UCSF Chimera: For visualization of macromolecules.

  • AutoDock Tools (ADT): For preparing protein and ligand files for docking.

  • AutoDock Vina: The docking engine for predicting binding modes and affinities.

Experimental Workflow: From Structure Preparation to Data Analysis

The following diagram illustrates the comprehensive workflow for our comparative docking study.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison PDB Download BACE1 Crystal Structure (PDB ID: 6PZ4) Protein_Prep Prepare BACE1 Receptor: - Remove water & co-ligands - Add polar hydrogens - Assign Kollman charges PDB->Protein_Prep Ligand_Design Design PZ-BACE1-Inhibitor & Obtain Verubecestat Structure Ligand_Prep Prepare Ligands: - Generate 3D conformers - Assign Gasteiger charges - Define rotatable bonds Ligand_Design->Ligand_Prep Grid_Box Define Grid Box around BACE1 Active Site Protein_Prep->Grid_Box Ligand_Prep->Grid_Box Vina_Run Run AutoDock Vina Simulation Grid_Box->Vina_Run Pose_Analysis Analyze Binding Poses & Scores Vina_Run->Pose_Analysis Interaction_Analysis Visualize & Compare Protein-Ligand Interactions Pose_Analysis->Interaction_Analysis Data_Table Tabulate Comparative Data Interaction_Analysis->Data_Table

Caption: A flowchart illustrating the comparative docking workflow.

Detailed Protocol

Step 1: Receptor Preparation

  • Obtain the Crystal Structure: Download the crystal structure of human BACE1 co-crystallized with an inhibitor. For this study, we will use the PDB ID: 6PZ4 , which provides a high-resolution structure of BACE1.[13]

  • Clean the PDB File: Open the 6PZ4.pdb file in AutoDock Tools. Remove water molecules and the co-crystallized ligand (AM-6494) as they are not needed for our docking simulation.[14]

  • Add Hydrogens: Add polar hydrogens to the protein to ensure correct ionization states of the amino acid residues.

  • Assign Charges: Assign Kollman charges to the protein atoms. This is crucial for calculating the electrostatic interactions during docking.

  • Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format includes the assigned charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: The 3D structure of Verubecestat can be obtained from a chemical database like PubChem. The structure of our hypothetical PZ-BACE1-Inhibitor should be drawn using a molecule editor and saved in a .mol2 or .pdb format.

  • Load into ADT: Open the ligand files in AutoDock Tools.

  • Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows for ligand flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligands as .pdbqt files.

Step 3: Grid Box Definition

  • Identify the Active Site: The active site of BACE1 is a cleft containing the catalytic aspartate residues, Asp32 and Asp228.[1][4][5][7]

  • Define the Search Space: In AutoDock Tools, define a grid box that encompasses the entire active site. This box defines the search space for the ligand during the docking simulation. The center and dimensions of the grid box should be carefully chosen to cover all key interacting residues.

Step 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file specifying the paths to the prepared receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Step 5: Analysis of Results

  • Examine Binding Affinities: The output file will rank the different binding poses based on their predicted binding affinity in kcal/mol. A lower value indicates a more favorable binding interaction.[15]

  • Visualize Binding Poses: Use a visualization tool like PyMOL or UCSF Chimera to view the predicted binding poses of the ligands within the BACE1 active site.

  • Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the active site residues of BACE1.

Comparative Analysis: PZ-BACE1-Inhibitor vs. Verubecestat

The primary objective of this study is to compare the docking performance of our novel pyrrolidin-2-one derivative with a known BACE1 inhibitor. The following table summarizes the hypothetical docking results for PZ-BACE1-Inhibitor and the literature-reported data for Verubecestat.

Parameter PZ-BACE1-Inhibitor (Hypothetical) Verubecestat (MK-8931)[10]
Binding Affinity (kcal/mol) -9.2-8.44
Number of Hydrogen Bonds 43
Key Interacting Residues Asp32, Gly34, Tyr71, Thr232Asp32, Gln73, Phe108, Asp228
Interacting Subsites S1, S1'S1, S2, S2'
Interpretation of Results

Based on our hypothetical docking results, PZ-BACE1-Inhibitor shows a slightly more favorable predicted binding affinity (-9.2 kcal/mol) compared to Verubecestat (-8.44 kcal/mol).[10] This suggests that our novel compound has the potential to be a potent BACE1 inhibitor.

The analysis of the binding poses reveals that both compounds interact with the catalytic dyad of BACE1, particularly with Asp32. However, they occupy different subsites within the active site. PZ-BACE1-Inhibitor forms key interactions with residues in the S1 and S1' pockets, while Verubecestat's interactions span the S1, S2, and S2' subsites.[9]

The following diagram illustrates the key hypothetical interactions of PZ-BACE1-Inhibitor within the BACE1 active site.

G cluster_bace1 BACE1 Active Site Asp32 Asp32 Gly34 Gly34 Tyr71 Tyr71 Thr232 Thr232 PZ_Inhibitor PZ-BACE1-Inhibitor PZ_Inhibitor->Asp32 H-bond (carbonyl O) PZ_Inhibitor->Gly34 H-bond (amine H) PZ_Inhibitor->Tyr71 π-π stacking PZ_Inhibitor->Thr232 Hydrophobic

Caption: Key hypothetical interactions of PZ-BACE1-Inhibitor.

Scientific Integrity: Validation and Limitations

A crucial aspect of any computational study is the validation of the methodology. Before docking our test compounds, it is best practice to perform a re-docking experiment. This involves docking the co-crystallized ligand (in the case of PDB ID 6PZ4, AM-6494) back into the BACE1 active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.[15]

It is also important to acknowledge the limitations of molecular docking. The scoring functions used to predict binding affinities are approximations and do not always perfectly correlate with experimental data.[15] Furthermore, docking studies typically treat the receptor as a rigid entity, which is a simplification of the dynamic nature of proteins. Therefore, the results of molecular docking should be considered as predictive hypotheses that require experimental validation.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study, using the evaluation of a novel (R)-5-(aminomethyl)pyrrolidin-2-one derivative against BACE1 as a practical example. Our hypothetical results suggest that the pyrrolidin-2-one scaffold is a promising starting point for the design of novel BACE1 inhibitors.

The next logical steps in this drug discovery endeavor would be to synthesize PZ-BACE1-Inhibitor and its analogues and to experimentally validate their BACE1 inhibitory activity through in-vitro enzymatic assays. Promising compounds would then be subjected to further preclinical development, including studies on their pharmacokinetic properties and in-vivo efficacy.

By integrating computational methods like molecular docking with experimental validation, we can accelerate the discovery and development of novel therapeutics for devastating diseases like Alzheimer's.

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